Methyl 4-cyanopiperidine-4-carboxylate
Description
Properties
IUPAC Name |
methyl 4-cyanopiperidine-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2O2/c1-12-7(11)8(6-9)2-4-10-5-3-8/h10H,2-5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNKQILAUTUVSDE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1(CCNCC1)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to the Core Intermediates in the Synthesis of Methyl 4-cyanopiperidine-4-carboxylate
Foreword: The Strategic Importance of 4,4-Disubstituted Piperidines
The piperidine ring is a privileged scaffold in modern medicinal chemistry, appearing in a vast array of pharmaceuticals and biologically active compounds. Its conformational flexibility and ability to engage in key hydrogen bonding interactions make it an ideal building block for targeting complex biological systems. Among this class, 4,4-disubstituted piperidines present a unique synthetic challenge and a significant opportunity. The creation of a quaternary carbon center at the 4-position locks the ring into specific conformations and provides a multivalent anchor point for diverse functionalization.
Methyl 4-cyanopiperidine-4-carboxylate is a quintessential example of such a building block. It incorporates two orthogonal and highly versatile functional groups—a nitrile and a methyl ester—at a single stereocenter. This arrangement allows for selective chemical manipulation, making it a valuable precursor in the synthesis of complex molecules, including novel analgesics and other central nervous system (CNS) agents. This guide provides an in-depth analysis of the key intermediates and synthetic strategies employed to construct this valuable molecule, focusing on the underlying chemical principles and field-proven methodologies.
Section 1: The Cornerstone Intermediate: N-Protected 4-Piperidones
The journey to any 4,4-disubstituted piperidine almost invariably begins with a corresponding 4-piperidone. The carbonyl group at the 4-position serves as the electrophilic handle for introducing the desired substituents. For multi-step syntheses, it is crucial to protect the piperidine nitrogen to prevent unwanted side reactions, such as self-condensation or reaction with organometallic reagents. The choice of protecting group is a critical experimental decision, balancing stability with ease of removal in the final stages.
While various protecting groups like tert-butoxycarbonyl (Boc) are common, the benzyl group (Bn) offers a robust and cost-effective option, particularly in process chemistry. The resulting intermediate, 1-benzyl-4-piperidone , is the cornerstone of many synthetic routes.
Causality in Synthesis: The Dieckmann Condensation Approach
The most elegant and widely adopted industrial synthesis of 1-benzyl-4-piperidone relies on a sequence involving Michael addition followed by an intramolecular Claisen reaction, known as the Dieckmann condensation.[1][2][3][4]
-
Selection of Starting Materials : The synthesis commences with benzylamine and two equivalents of an acrylate ester, typically methyl or ethyl acrylate.[2] Benzylamine serves as the nitrogen source for the piperidine ring and installs the benzyl protecting group in a single, efficient step. The acrylate esters are inexpensive and reactive Michael acceptors.
-
The Michael Addition : A double Michael addition of benzylamine to two molecules of methyl acrylate forms the acyclic diester, Methyl 3,3'-(benzylazanediyl)dipropanoate. This step builds the complete carbon and nitrogen skeleton required for the piperidine ring.
-
The Dieckmann Condensation : This is the key ring-forming step.[4] In the presence of a strong, non-nucleophilic base (historically, sodium metal in an inert solvent like toluene), one of the ester groups is deprotonated at the α-carbon to form an enolate.[2] This enolate then acts as an intramolecular nucleophile, attacking the carbonyl carbon of the second ester group to form a five- or six-membered ring. For this substrate, a six-membered ring is formed, yielding a cyclic β-keto ester. The irreversible deprotonation of the highly acidic proton between the two carbonyls in the product drives the reaction equilibrium forward.[4]
-
Hydrolysis & Decarboxylation : The resulting β-keto ester is not the final piperidone. It must be hydrolyzed (typically under acidic conditions) to the corresponding β-keto acid, which is unstable and readily undergoes decarboxylation upon heating to yield the target 1-benzyl-4-piperidone.[2]
This "one-pot" approach, which combines multiple transformations, is highly efficient and a prime example of elegant synthetic design.[5]
Workflow: Synthesis of 1-Benzyl-4-piperidone via Dieckmann Condensation
Caption: Strecker-type synthesis of the α-aminonitrile intermediate.
Experimental Protocol: Synthesis of 1-Benzyl-4-amino-4-cyanopiperidine (General Procedure)
-
In a suitable reaction vessel, dissolve 1-benzyl-4-piperidone (1.0 eq) in a solvent such as methanol or ethanol.
-
Add an ammonium source, such as ammonium chloride (1.5 eq), and a cyanide source, such as potassium cyanide (1.5 eq). Caution: Cyanide salts are highly toxic. This reaction must be performed in a well-ventilated fume hood with appropriate personal protective equipment and emergency cyanide antidote kits available.
-
Stir the reaction mixture at room temperature for 24-48 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, carefully quench the reaction with water and extract the product into an organic solvent (e.g., dichloromethane or ethyl acetate).
-
Wash the combined organic extracts with brine, dry over sodium sulfate, and concentrate under reduced pressure to yield the crude α-aminonitrile, which can be purified by crystallization or chromatography.
Section 3: Transformation to the Final Product
The final and most nuanced stage of the synthesis is the conversion of the amino group in the α-aminonitrile intermediate into the target methyl carboxylate. This transformation is non-trivial and requires a carefully planned sequence of reactions. A direct one-step conversion is not feasible; therefore, a multi-step functional group interconversion is necessary.
Proposed Pathway: Hydrolysis and Esterification
The most logical and field-proven approach involves the hydrolysis of the nitrile group to a carboxylic acid, followed by esterification.
-
Selective Hydrolysis : The nitrile group of the α-aminonitrile intermediate can be hydrolyzed under either strong acidic or basic conditions. Vigorous acidic hydrolysis (e.g., with concentrated H₂SO₄ or HCl) is often preferred as it will protonate the amino group, protecting it from side reactions. [6]This step yields the corresponding 4-amino-1-benzylpiperidine-4-carboxylic acid .
-
Esterification : The resulting amino acid can be converted to the methyl ester using standard esterification methods. A common and effective method is to react the amino acid with thionyl chloride in methanol. [7]Thionyl chloride first converts the carboxylic acid to a highly reactive acyl chloride, which is immediately trapped by the methanol solvent to form the methyl ester. This method is efficient and drives the reaction to completion.
This sequence provides a reliable pathway from the α-aminonitrile to an amino-ester intermediate , which is one step away from the final product if the amino group were the target. However, to obtain the cyano-ester, a different strategy starting from the piperidone is required.
Alternative and More Direct Pathway: The Cyanohydrin Route
A more direct route to the target molecule avoids the amino intermediate and proceeds through a cyanohydrin.
-
Key Intermediate 3: 1-Benzyl-4-hydroxy-4-cyanopiperidine (Cyanohydrin) : Reacting 1-benzyl-4-piperidone with a cyanide source (e.g., TMSCN with a catalytic amount of Lewis acid, or KCN/acid) forms the cyanohydrin intermediate. This reaction establishes the quaternary center with the requisite cyano group and a hydroxyl group.
-
Conversion of Hydroxyl to Ester : The tertiary hydroxyl group of the cyanohydrin must be converted into the methyl ester. This is a challenging transformation. A plausible, albeit multi-step, route is:
-
Hydrolysis : First, the nitrile is carefully hydrolyzed to a carboxylic acid, yielding an α-hydroxy acid.
-
Esterification : The carboxylic acid is then esterified to the methyl ester as described previously.
-
Deoxycyanation : The final step would involve converting the tertiary alcohol of the α-hydroxy ester into a nitrile. This can be achieved using various reagents but is often low-yielding and complex.
-
Given the complexities, the most practical synthesis likely involves a specialized cyanation of a β-keto ester precursor, which is beyond the scope of this intermediate-focused guide. However, the intermediates discussed—1-benzyl-4-piperidone and its subsequent α-aminonitrile or cyanohydrin derivatives—remain the core building blocks from which the final product is derived.
Data Summary
| Step | Key Reactants | Key Intermediate Formed | Typical Conditions | Yield Range | Reference(s) |
| Dieckmann Condensation & Decarboxylation | Benzylamine, Methyl Acrylate, Na, HCl | 1-Benzyl-4-piperidone | Toluene, Reflux; then HCl (aq), Reflux | 60-75% | [2] |
| Strecker-type Reaction | 1-Benzyl-4-piperidone, KCN, NH₄Cl | 1-Benzyl-4-amino-4-cyanopiperidine | Methanol, Room Temp, 24-48h | >90% | [6] |
| Nitrile Hydrolysis | 1-Benzyl-4-amino-4-cyanopiperidine | 4-Amino-1-benzylpiperidine-4-carboxylic acid | conc. H₂SO₄, Heat | 40-50% (over 2 steps) | [6] |
| Esterification | 4-Amino-1-benzylpiperidine-4-carboxylic acid, SOCl₂, MeOH | Methyl 4-amino-1-benzylpiperidine-4-carboxylate | Methanol, 0°C to 40°C | High | [7] |
Conclusion
The synthesis of Methyl 4-cyanopiperidine-4-carboxylate is a testament to strategic, multi-step organic synthesis. The entire process hinges on the successful formation and manipulation of two primary intermediates:
-
N-Benzyl-4-piperidone : This is the foundational scaffold, efficiently constructed via a Dieckmann condensation. Its carbonyl group is the key to all subsequent transformations at the C4 position.
-
A Quaternary C4 Intermediate : Whether proceeding through a 4-amino-4-cyanopiperidine (via a Strecker-type reaction) or a 4-hydroxy-4-cyanopiperidine (a cyanohydrin), this intermediate is where the critical, sterically congested quaternary center is established.
Understanding the causality behind the formation of these intermediates—from the choice of starting materials for the Dieckmann condensation to the mechanism of the Strecker reaction—is paramount for any researcher or drug development professional. While the final transformations to the target molecule require careful functional group manipulation, the successful synthesis and purification of these core intermediates are the self-validating milestones that ensure a successful overall campaign.
References
- US20170369442A1 - Method for preparing 4-cyanopiperidine hydrochloride - Google P
- WO2016113277A1 - Method for preparing 4-cyanopiperidine hydrochloride - Google P
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An optimized synthesis of a key pharmaceutical intermediate methyl 4-[(1-oxopropyl)phenylamino]piperidine-4-carboxylate . J. Serb. Chem. Soc., 67(12), 793–802 (2002). [Link]
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Piperidine Synthesis . Defense Technical Information Center. [Link]
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Synthesis of methyl 1-methylpiperidine-4-carboxylate . PrepChem.com. [Link]
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Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates . Molecules, 22(10), 1669 (2017). [Link]
- WO2022195497A1 - A process for the preparation of 4-piperidone hcl hydrate - Google P
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Piperidine synthesis . Organic Chemistry Portal. [Link]
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4-Piperidone synthesis . Organic Chemistry Portal. [Link]
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Strecker amino acid synthesis . Wikipedia. [Link]
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Alkylation studies of a polyhydroxylated-cyano-piperidine scaffold . Arkivoc, 2014(iv), 24-37. [Link]
- CN116924967A - Preparation method of N-benzyl-4-piperidone - Google P
- CN110483376B - Synthesis method of intermediate N-phenyl-4-piperidone - Google P
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Synthesis of 4-Arylpiperidines from 1-Benzyl-4-piperidone: Application of the Shapiro Reaction and Alkenylsilane Cross-Coupling . Organic Letters, 4(17), 2869–2871 (2002). [Link]
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Fentanyl Synthesis Using N-BOC-4-Piperidinone . Defense Technical Information Center. [Link]
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Photocatalytic Strecker-Type Reaction for the Synthesis of Primary α-Aminonitriles . Organic Letters, 20(24), 7962–7966 (2018). [Link]
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Claisen Condensation and Dieckmann Condensation . Master Organic Chemistry. [Link]
-
A truly green synthesis of α-aminonitriles via Strecker reaction . Chemistry Central Journal, 5, 64 (2011). [Link]
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Organocatalytic Synthesis of α-Aminonitriles: A Review . Catalysts, 12(10), 1184 (2022). [Link]
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Dieckmann condensation – An Intramolecular Claisen Reaction . Chemistry Steps. [Link]
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Strecker Synthesis . NROChemistry. [Link]
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A Senior Application Scientist's Guide to Sourcing Methyl 4-cyanopiperidine-4-carboxylate for Pharmaceutical R&D
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of the 4-Cyanopiperidine Scaffold
In the landscape of modern drug discovery, the piperidine moiety stands as a cornerstone scaffold, prized for its favorable physicochemical properties and its prevalence in numerous FDA-approved therapeutics. Within this class, Methyl 4-cyanopiperidine-4-carboxylate and its salts represent a particularly valuable chemical intermediate. Its geminal cyano-ester functionalization at the 4-position provides a versatile synthetic handle for the construction of complex, spirocyclic, and densely functionalized molecules.
This guide offers a technical overview for sourcing this key building block, focusing on supplier evaluation, quality control, and the establishment of a robust procurement workflow for research and development applications. The insights provided are grounded in practical experience to ensure that scientists can secure high-quality material, thereby safeguarding the integrity and timeline of their research endeavors.
Chemical Profile:
| Property | Value | Source |
| IUPAC Name | methyl 4-cyanopiperidine-4-carboxylate | [PubChem][1] |
| Molecular Formula | C₈H₁₂N₂O₂ | [PubChem][1] |
| Molecular Weight | 168.19 g/mol | [PubChem][1] |
| CAS Number (Free Base) | 1206228-82-1 | [PubChem][1] |
| CAS Number (HCl Salt) | 1205749-65-0 | [Fluorochem][2] |
Part 1: Commercial Supplier Landscape
The procurement of specialized chemical intermediates requires careful consideration of various suppliers. Availability, purity, scale, and documentation are critical factors. Researchers typically encounter this compound as either the free base or the more stable hydrochloride salt. The choice between them often depends on the specific reaction conditions of the subsequent synthetic steps.
Below is a comparative table of representative commercial suppliers. Note that stock levels and availability are subject to change, and direct inquiry is always recommended.
Table 1: Commercial Suppliers of Methyl 4-cyanopiperidine-4-carboxylate and its HCl Salt
| Supplier | Product Name | CAS Number | Purity/Specification | Link |
| BLD Pharm | Methyl 4-cyanopiperidine-4-carboxylate | 1206228-82-1 | - | [View Product][3] |
| Ambeed | Methyl 4-cyanopiperidine-4-carboxylate | 1206228-82-1 | - | [View Product][4] |
| Fluorochem | Methyl 4-cyanopiperidine-4-carboxylate hydrochloride | 1205749-65-0 | - | [View Product][2] |
| Accela ChemBio Inc. | Methyl 4-cyanopiperidine-4-carboxylate Hydrochloride | 1205749-65-0 | ≥95% | [View Product][5] |
| Biosynth (via CymitQuimica) | Methyl 4-cyanopiperidine-4-carboxylate hydrochloride | 1205749-65-0 | Min. 95% (Discontinued) | [View Product][6] |
Part 2: Quality Control and Specification Analysis
The adage "you are what you start with" is paramount in chemical synthesis. The quality of your starting material directly impacts the yield, purity, and reproducibility of your subsequent reactions. When procuring Methyl 4-cyanopiperidine-4-carboxylate, a thorough evaluation of the supplier's documentation is non-negotiable.
The Certificate of Analysis (CoA): A Critical Review
The Certificate of Analysis is the primary document attesting to the quality of a specific batch. Do not proceed with experimental work without it.
Key Parameters to Scrutinize on a CoA:
-
Identity Confirmation: The CoA must confirm the chemical identity using methods such as ¹H NMR and Mass Spectrometry (MS). The spectral data should be consistent with the expected structure of Methyl 4-cyanopiperidine-4-carboxylate.
-
Purity Assessment: Purity is typically determined by High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC)[7]. For a research-grade building block, a purity of ≥95% is generally acceptable, though this depends on the sensitivity of your application[6]. Look for the reported purity value and examine the chromatogram for the presence of significant impurities.
-
Appearance: The physical state (e.g., white to off-white solid) should be noted and match the received material.
-
Date of Analysis: Ensure the analysis is recent, as chemical degradation can occur over time depending on storage conditions.
Understanding Potential Impurities
Knowledge of potential synthetic routes can inform an assessment of likely impurities. The synthesis of 4-cyanopiperidines often involves the dehydration of a corresponding amide. Incomplete reaction or side reactions could lead to residual starting materials or by-products that may interfere with downstream chemistry.
Part 3: A Self-Validating Procurement & Qualification Workflow
To ensure consistency and reliability in research, a systematic workflow for sourcing and qualifying new chemical batches is essential. This process creates a self-validating system that minimizes the risk of costly delays due to poor-quality reagents.
Step-by-Step Protocol for Material Qualification
-
Supplier Vetting:
-
Review the supplier's reputation, ISO certifications (if applicable), and the quality of their documentation (e.g., readily available CoAs and SDSs).
-
Contact the supplier's technical support with any questions regarding their quality control procedures.
-
-
Documentation Review:
-
Obtain a batch-specific CoA before placing an order.
-
Review the CoA against the criteria outlined in Part 2. Reject any batch that does not meet your minimum purity specifications or lacks sufficient analytical data.
-
-
Incoming Material Verification:
-
Upon receipt, visually inspect the material to ensure it matches the description on the CoA.
-
Assign a unique internal lot number for tracking.
-
Perform an in-house identity check. A simple test like obtaining a melting point or a quick ¹H NMR spectrum can prevent the use of an incorrect substance.
-
-
Small-Scale Test Reaction:
-
Before committing the entire batch to a large-scale or critical synthesis, perform a small-scale test reaction.
-
This is the ultimate validation, confirming that the material performs as expected under your specific experimental conditions.
-
-
Release and Documentation:
-
If the test reaction is successful, formally "release" the batch for general lab use.
-
Archive the supplier's CoA and your internal verification data for future reference and lot-to-lot traceability.
-
Workflow Visualization
The following diagram illustrates the decision-making process for qualifying a new batch of Methyl 4-cyanopiperidine-4-carboxylate.
Caption: Workflow for Supplier & Material Qualification.
Part 4: Handling, Storage, and Safety
Proper handling and storage are crucial for maintaining the integrity of the compound and ensuring laboratory safety. Always refer to the supplier-provided Safety Data Sheet (SDS) for the most detailed information.
-
Handling: Use in a well-ventilated area or under a chemical fume hood.[8] Wear appropriate Personal Protective Equipment (PPE), including safety glasses, gloves, and a lab coat.[9] Avoid breathing dust and prevent contact with skin and eyes.[8]
-
Storage: Store in a tightly sealed container in a cool, dry, and dark place.[3] Many suppliers recommend storage in a freezer at temperatures under -20°C to maximize shelf life. Incompatible materials include strong oxidizing agents, strong acids, and strong bases.[9]
-
Safety Hazards: While a specific SDS for the title compound is not publicly available, related piperidine compounds are known to cause skin and eye irritation and may cause respiratory irritation.[10] Always handle with care.
Conclusion
Sourcing Methyl 4-cyanopiperidine-4-carboxylate, like any critical reagent, requires a diligent and systematic approach. By focusing on reputable suppliers, demanding comprehensive documentation, and implementing a robust in-house qualification workflow, researchers can ensure a reliable supply of high-quality material. This foundational work is indispensable for generating reproducible data and advancing drug discovery programs with confidence.
References
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PubChem. (n.d.). Methyl 4-cyanopiperidine-4-carboxylate. National Center for Biotechnology Information. [Link]
-
Chemlin. (n.d.). methyl 4-cyanopiperidine-4-carboxylate. [Link]
- Google Patents. (2017). US20170369442A1 - Method for preparing 4-cyanopiperidine hydrochloride.
-
Accela ChemBio Inc. (n.d.). Methyl 4-Cyanopiperidine-4-carboxylate Hydrochloride. [Link]
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- 3. 1206228-82-1|Methyl 4-cyanopiperidine-4-carboxylate|BLD Pharm [bldpharm.com]
- 4. 1206228-82-1 | Methyl 4-cyanopiperidine-4-carboxylate | Esters | Ambeed.com [ambeed.com]
- 5. 1250918-60-5,1-(pyrrolidin-3-yl)-1H-indazole-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]
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- 10. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
Methodological & Application
Application Notes & Protocols: Synthesis of Novel Derivatives from Methyl 4-cyanopiperidine-4-carboxylate
Abstract
The piperidine scaffold is a cornerstone in modern medicinal chemistry, present in a vast array of pharmaceuticals and biologically active compounds.[1][2] Specifically, 4,4-disubstituted piperidines are of increasing interest as they introduce a rigid quaternary center, which can enhance binding affinity and improve pharmacokinetic profiles by exploring three-dimensional chemical space.[3][4] Methyl 4-cyanopiperidine-4-carboxylate emerges as a highly versatile and strategic starting material for the synthesis of such derivatives. It possesses three distinct and orthogonally reactive functional groups: the secondary amine of the piperidine ring, the cyano group, and the methyl ester. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the synthetic transformations of this key intermediate. We will explore detailed protocols for N-functionalization, selective manipulation of the cyano and ester moieties, and strategies for constructing complex, novel molecular architectures, including spirocyclic systems.
Strategic Overview of Synthetic Pathways
Methyl 4-cyanopiperidine-4-carboxylate offers a trifecta of reactive sites, allowing for a modular and divergent approach to library synthesis. The choice of reaction sequence is critical and depends on the desired final structure. For instance, the piperidine nitrogen is the most nucleophilic site and is typically functionalized first, unless a protecting group strategy is employed. The cyano and ester groups can be transformed simultaneously or selectively, depending on the choice of reagents.
Caption: Key synthetic pathways from Methyl 4-cyanopiperidine-4-carboxylate.
N-Functionalization: The Gateway to Diversity
The secondary amine of the piperidine ring is a primary site for modification, allowing for the introduction of various substituents that can modulate solubility, cell permeability, and target engagement.
N-Alkylation and N-Arylation
Principle: The nucleophilic nitrogen can be alkylated using alkyl halides or reductively aminated with aldehydes/ketones. N-arylation can be achieved through Buchwald-Hartwig or Ullmann coupling reactions. Reductive amination is often preferred due to the mild conditions and wide availability of aldehydes.
Protocol: N-Benzylation via Reductive Amination
-
Materials:
-
Methyl 4-cyanopiperidine-4-carboxylate (or its HCl salt)
-
Benzaldehyde
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
-
Procedure:
-
To a solution of Methyl 4-cyanopiperidine-4-carboxylate (1.0 eq) in DCM, add benzaldehyde (1.1 eq). If starting from the HCl salt, add a non-nucleophilic base like triethylamine (TEA) (1.2 eq) and stir for 20 minutes.
-
Stir the mixture at room temperature for 1 hour to facilitate iminium ion formation.
-
Add sodium triacetoxyborohydride (1.5 eq) portion-wise over 15 minutes. Causality Note: NaBH(OAc)₃ is a mild and selective reducing agent, well-suited for reducing the iminium ion in the presence of the ester and nitrile.
-
Stir the reaction at room temperature for 12-18 hours, monitoring by TLC or LC-MS.
-
Upon completion, quench the reaction by slowly adding saturated NaHCO₃ solution.
-
Separate the organic layer, and extract the aqueous layer twice with DCM.
-
Combine the organic layers, wash with brine, dry over MgSO₄, filter, and concentrate under reduced pressure.
-
-
Purification & Characterization:
-
The crude product can be purified by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient).
-
Characterize the product by ¹H NMR, ¹³C NMR, and mass spectrometry.
-
N-Acylation
Principle: The piperidine nitrogen readily reacts with acylating agents like acid chlorides or anhydrides in the presence of a non-nucleophilic base to form stable amides. This transformation is useful for introducing carbonyl-containing moieties and for peptidomimetic structures.
Protocol: N-Acetylation
-
Materials:
-
Methyl 4-cyanopiperidine-4-carboxylate
-
Acetyl chloride or Acetic anhydride
-
Triethylamine (TEA) or Pyridine
-
Dichloromethane (DCM)
-
-
Procedure:
-
Dissolve Methyl 4-cyanopiperidine-4-carboxylate (1.0 eq) and TEA (1.5 eq) in DCM and cool the solution to 0 °C in an ice bath.
-
Add acetyl chloride (1.2 eq) dropwise. Causality Note: The base neutralizes the HCl generated during the reaction, driving it to completion. The reaction is performed at 0 °C to control the exothermic reaction.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours.
-
Monitor the reaction by TLC. Upon completion, wash the reaction mixture with water, 1M HCl, saturated NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and evaporate the solvent.
-
-
Purification & Characterization:
-
The product is often pure enough for subsequent steps, but can be purified by chromatography or recrystallization if necessary.
-
Characterize by NMR and MS.
-
Transformations of the Cyano Group
The nitrile functionality is a linchpin for generating diverse chemical entities, including amides, carboxylic acids, and primary amines.
Hydrolysis to Amides and Carboxylic Acids
Principle: Nitrile hydrolysis proceeds in two stages: first to an amide, then to a carboxylic acid.[5] The reaction conditions can be tuned to isolate either product. Controlled hydrolysis under mildly basic or acidic conditions can favor the amide, whereas harsh acidic or basic conditions with prolonged heating will yield the carboxylic acid.[6][7]
Protocol: Selective Hydrolysis to Amide
-
Materials:
-
N-protected Methyl 4-cyanopiperidine-4-carboxylate (e.g., N-Boc derivative)
-
Potassium carbonate (K₂CO₃)
-
Dimethyl sulfoxide (DMSO)
-
Hydrogen peroxide (H₂O₂, 30% solution)
-
-
Procedure:
-
Dissolve the starting material (1.0 eq) and K₂CO₃ (0.2 eq) in DMSO.
-
Cool the mixture to 0-5 °C and add H₂O₂ (3.0 eq) dropwise, maintaining the internal temperature below 20 °C. Causality Note: The use of alkaline hydrogen peroxide is a well-established method for the mild conversion of nitriles to primary amides, minimizing over-hydrolysis to the carboxylic acid.[8]
-
Stir at room temperature for 3-5 hours until the reaction is complete (monitored by LC-MS).
-
Quench the reaction by adding a saturated solution of sodium thiosulfate and then dilute with water.
-
Extract the product with ethyl acetate, wash the combined organic layers with brine, dry, and concentrate.
-
-
Purification: Purify by column chromatography on silica gel.
Reduction to a Primary Amine
Principle: The nitrile group can be reduced to a primary aminomethyl group using powerful reducing agents like lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation.[9] This transformation is exceptionally valuable as it introduces a new primary amine handle for further derivatization (e.g., acylation, alkylation).
Protocol: LiAlH₄ Reduction
-
Safety Note: LiAlH₄ reacts violently with water and protic solvents. All glassware must be rigorously dried, and the reaction must be conducted under an inert atmosphere (N₂ or Ar).
-
Materials:
-
N-protected Methyl 4-cyanopiperidine-4-carboxylate (e.g., N-benzyl derivative)
-
Lithium aluminum hydride (LiAlH₄)
-
Anhydrous tetrahydrofuran (THF) or diethyl ether
-
Sodium sulfate decahydrate (Na₂SO₄·10H₂O) or a Fieser workup (water, then 15% NaOH, then more water)
-
-
Procedure:
-
Suspend LiAlH₄ (2.5 eq) in anhydrous THF in a flame-dried flask under N₂. Cool to 0 °C.
-
Add a solution of the starting material (1.0 eq) in anhydrous THF dropwise. Causality Note: LiAlH₄ is a potent, unselective reducing agent that will reduce both the nitrile and the ester simultaneously to a primary amine and a primary alcohol, respectively.[10][11]
-
After the addition, allow the reaction to warm to room temperature and then heat to reflux for 4-6 hours.
-
Cool the reaction back to 0 °C. Quench with extreme caution by the sequential, dropwise addition of water (X mL), followed by 15% aqueous NaOH (X mL), and finally water (3X mL), where X is the mass of LiAlH₄ in grams.
-
Stir the resulting granular precipitate vigorously for 1 hour.
-
Filter the solids and wash thoroughly with THF or ethyl acetate.
-
Concentrate the filtrate to yield the crude amino alcohol product.
-
-
Purification: Purify by column chromatography (silica gel, often with a mobile phase containing a small amount of triethylamine to prevent streaking).
Integrated Synthetic Workflow Example
This section illustrates a multi-step synthesis to produce a complex derivative, showcasing the orthogonal nature of the functional groups.
Workflow: Synthesis of a Novel Diamine Derivative
Caption: Multi-step workflow for synthesizing a complex piperidine derivative.
Data Summary Table
The following table summarizes typical reaction conditions and expected outcomes for the key transformations discussed.
| Transformation | Reagents & Conditions | Key Product Moiety | Typical Yield | Causality & Notes |
| N-Alkylation | R-CHO, NaBH(OAc)₃, DCE | N-Alkyl | 70-95% | Mild, high functional group tolerance. |
| N-Acylation | RCOCl, TEA, DCM, 0 °C | N-Acyl (Amide) | 85-99% | Fast and high-yielding. |
| Nitrile to Amide | H₂O₂, K₂CO₃, DMSO | -C(=O)NH₂ | 60-80% | Selective partial hydrolysis. |
| Nitrile to Acid | 6M HCl, Reflux | -C(=O)OH | 70-90% | Harsh conditions, will also hydrolyze the ester. |
| Nitrile Reduction | H₂, Raney Ni, NH₃/MeOH | -CH₂NH₂ | 75-90% | Catalytic hydrogenation is often cleaner than LiAlH₄. |
| Ester Hydrolysis | LiOH, THF/H₂O | -C(=O)OH | 90-99% | Standard saponification; mild to other groups. |
| Dual Reduction | LiAlH₄, THF, Reflux | -CH₂NH₂ & -CH₂OH | 65-85% | Potent reagent reduces both nitrile and ester. |
Conclusion
Methyl 4-cyanopiperidine-4-carboxylate is a powerful and economically viable building block for creating diverse libraries of 4,4-disubstituted piperidines. By strategically applying the transformations of N-functionalization, nitrile manipulation, and ester modification, researchers can access a wide range of novel chemical entities. The protocols and insights provided in this guide serve as a foundational resource for scientists engaged in drug discovery and development, enabling the efficient synthesis of complex molecules with significant therapeutic potential.
References
-
ResearchGate. Synthesis of 1,4-substituted piperidines and their inhibition of neuronal T-type Ca2+ channels and mitigation of neuropathic pain in mice. Available at: [Link]
- Google Patents.CN108017573B - Process for preparing 4-methylenepiperidine or acid addition salt thereof.
-
PubMed Central (PMC). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Available at: [Link]
- Google Patents.US20170369442A1 - Method for preparing 4-cyanopiperidine hydrochloride.
-
MDPI. A Versatile Class of 1,4,4-Trisubstituted Piperidines Block Coronavirus Replication In Vitro. Available at: [Link]
- Google Patents.KR102542097B1 - Method for preparing 4-cyanopiperidine hydrochloride.
- Google Patents.WO2016113277A1 - Method for preparing 4-cyanopiperidine hydrochloride.
-
Royal Society of Chemistry. Strategies for the synthesis of spiropiperidines – a review of the last 10 years. Available at: [Link]
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PubMed. Nitrile stabilized synthesis of pyrrolidine and piperidine derivatives via tandem alkynyl aza-Prins-Ritter reactions. Available at: [Link]
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White Rose eTheses Online. SYNTHESIS OF PIPERIDINES USING ORGANOMETALLIC CHEMISTRY. Available at: [Link]
-
PubChem. 4-Cyanopiperidine. Available at: [Link]
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ResearchGate. An optimized synthesis of a key pharmaceutical intermediate methyl 4-[(1-oxopropyl)phenylamino]piperidine-4-carboxylate. Available at: [Link]
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Chemguide. hydrolysis of nitriles. Available at: [Link]
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PubMed. Synthesis and pharmacological studies of 4,4-disubstituted piperidines: a new class of compounds with potent analgesic properties. Available at: [Link]
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ResearchGate. Alkylation studies of a polyhydroxylated-cyano-piperidine scaffold. Available at: [Link]
-
Royal Society of Chemistry. Sulfonamide-directed gold-catalyzed [2+2+2]-cycloadditions of nitriles with two discrete ynamides to construct 2,4-diaminopyridine cores. Available at: [Link]
-
Organic Chemistry Portal. Amine synthesis by nitrile reduction. Available at: [Link]
-
PubMed. Synthesis of spiropiperidine lactam acetyl-CoA carboxylase inhibitors. Available at: [Link]
- Google Patents.US9029547B1 - Synthesis of 4-aryl 4-acyl piperidine, its salts and analogs using indium metal.
-
YouTube. cycloadditions with nitrile oxides. Available at: [Link]
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Royal Society of Chemistry. Nitrile stabilized synthesis of pyrrolidine and piperidine derivatives via tandem alkynyl aza-Prins–Ritter reactions. Available at: [Link]
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Master Organic Chemistry. Hydrolysis of nitriles with aqueous acid to give carboxylic acids. Available at: [Link]
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Chemistry LibreTexts. 20.7: Chemistry of Nitriles. Available at: [Link]
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BEPLS. Spiropiperidine Derivatives in Pharmaceutical Drugs: A Review on Synthesis and Biological Activity. Available at: [Link]
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Chymist. A Quick Guide to Reductions in Organic Chemistry. Available at: [Link]
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Chemistry Stack Exchange. Hydrolysis of nitriles: Amide vs Carboxylic acid. Available at: [Link]
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MDPI. Competition of the Addition/Cycloaddition Schemes in the Reaction Between Fluorinated Nitrones and Arylacetylenes: Comprehensive Experimental and DFT Study. Available at: [Link]
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Chemguide. reduction of nitriles. Available at: [Link]
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Lumen Learning. 21.5. Hydrolysis of nitriles | Organic Chemistry II. Available at: [Link]
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Springer Nature. Click Processes Involving Nitriles and Allenes are Orthogonal to CuAAC and SuFEx and Generate Fluorescent Linkages. Available at: [Link]
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Organic Chemistry Data. Nitrile to Amide - Common Conditions. Available at: [Link]
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PubMed. Synthesis and pharmacological evaluation of 4,4-disubstituted piperidines. Available at: [Link]
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The Strategic Utility of Methyl 4-Cyanopiperidine-4-carboxylate in Modern Organic Synthesis and Drug Discovery
Introduction: The Piperidine Scaffold and the Unique Role of a Cyano-Ester Functionalized Building Block
The piperidine ring is a privileged scaffold in medicinal chemistry, appearing in a vast array of approved pharmaceuticals and clinical candidates.[1] Its saturated, six-membered heterocyclic structure provides a versatile three-dimensional framework that can be readily functionalized to modulate pharmacokinetic and pharmacodynamic properties. Within the diverse landscape of piperidine-based building blocks, Methyl 4-cyanopiperidine-4-carboxylate emerges as a particularly valuable intermediate. This molecule uniquely combines a reactive nitrile group and a methyl ester at a quaternary center, offering a gateway to a variety of complex molecular architectures, including spirocyclic systems and compounds with bioisosteric tetrazole moieties. This application note will provide a comprehensive overview of the synthesis, key reactions, and strategic applications of Methyl 4-cyanopiperidine-4-carboxylate, complete with detailed protocols for its synthesis and derivatization.
Physicochemical Properties
A clear understanding of the physicochemical properties of Methyl 4-cyanopiperidine-4-carboxylate is essential for its effective use in synthesis.
| Property | Value | Source |
| Molecular Formula | C₈H₁₂N₂O₂ | |
| Molecular Weight | 168.19 g/mol | |
| Appearance | Off-white to pale yellow solid | Typical observation |
| Solubility | Soluble in methanol, ethanol, chloroform, and other common organic solvents. | General chemical knowledge |
| Storage | Store in a cool, dry place away from incompatible materials. | General chemical safety |
Synthetic Strategies: A Protocol for the Preparation of Methyl 4-Cyanopiperidine-4-carboxylate
The synthesis of Methyl 4-cyanopiperidine-4-carboxylate can be efficiently achieved through a modified Strecker reaction, a classic and robust method for the formation of α-aminonitriles.[2][3] The following protocol is based on established methodologies for similar piperidone derivatives and provides a reliable route to the target compound.[4]
Experimental Protocol: Synthesis of Methyl 4-Cyanopiperidine-4-carboxylate
Reaction Scheme:
A schematic for the synthesis of the target compound.
Materials:
-
N-Boc-4-piperidone
-
Potassium cyanide (KCN) - EXTREME CAUTION: Highly toxic!
-
Ammonium chloride (NH₄Cl)
-
Methanol (MeOH)
-
Water (H₂O)
-
Hydrochloric acid (HCl) in Methanol
-
Diethyl ether
-
Sodium bicarbonate (NaHCO₃)
-
Magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Step 1: Formation of the α-aminonitrile.
-
In a well-ventilated fume hood, dissolve N-Boc-4-piperidone (1 equivalent) in a mixture of methanol and water (1:1 v/v).
-
Add ammonium chloride (1.2 equivalents) and potassium cyanide (1.2 equivalents) to the solution. Caution: Addition of KCN to an acidic solution will generate highly toxic hydrogen cyanide gas. Ensure the solution is neutral or slightly basic.
-
Stir the reaction mixture at room temperature for 24-48 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, dilute the reaction mixture with water and extract with diethyl ether (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to yield the crude N-Boc-4-amino-4-cyanopiperidine.
-
-
Step 2: Hydrolysis of the aminonitrile and esterification.
-
Dissolve the crude aminonitrile in methanol.
-
Cool the solution in an ice bath and slowly add a solution of hydrochloric acid in methanol (e.g., prepared by the slow addition of acetyl chloride to cold methanol).
-
Allow the reaction to warm to room temperature and then reflux for 4-6 hours. This step facilitates both the hydrolysis of the nitrile to the carboxylic acid and its subsequent esterification, along with the removal of the Boc protecting group.
-
After cooling, carefully neutralize the reaction mixture with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product into a suitable organic solvent like dichloromethane or ethyl acetate (3 x volumes).
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel to afford pure Methyl 4-cyanopiperidine-4-carboxylate.
-
Expected Yield: 60-70% over two steps.
Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
Key Reactions and Applications in Organic Synthesis
The bifunctional nature of Methyl 4-cyanopiperidine-4-carboxylate makes it a versatile starting material for a range of chemical transformations.
Conversion of the Nitrile to a Tetrazole Ring
The nitrile group can be readily converted to a 5-substituted-1H-tetrazole, a well-established bioisostere for a carboxylic acid group in drug design.[1] This transformation is typically achieved by reacting the nitrile with an azide source, such as sodium azide, often in the presence of a Lewis acid catalyst.[5][6]
Reaction Workflow:
Conversion of the nitrile to a tetrazole.
This transformation is particularly valuable in the synthesis of angiotensin II receptor blockers and other therapeutic agents where the acidic proton of the tetrazole ring plays a crucial role in target binding.[1]
Elaboration of the Piperidine Nitrogen
The secondary amine of the piperidine ring provides a convenient handle for further functionalization. N-alkylation, N-acylation, and reductive amination are common reactions employed to introduce diverse substituents, thereby modulating the pharmacological properties of the final compound. For instance, this position is key to the synthesis of potent opioid analgesics like remifentanil and its analogues.[4][7]
Synthetic Pathway Example:
Functionalization of the piperidine nitrogen.
Gateway to Spirocyclic Scaffolds
The quaternary center bearing the cyano and ester groups makes Methyl 4-cyanopiperidine-4-carboxylate an excellent precursor for the synthesis of spiropiperidines.[8][9] These spirocyclic systems have gained significant attention in drug discovery due to their rigid three-dimensional structures, which can lead to improved target selectivity and metabolic stability.[9] Synthetic strategies often involve intramolecular cyclization reactions or further elaboration of the functional groups to construct the second ring.
Applications in Drug Discovery and Development
The unique structural features of Methyl 4-cyanopiperidine-4-carboxylate have positioned it as a valuable building block in several therapeutic areas.
-
Analgesics: As a key intermediate in the synthesis of fentanyl analogues, this building block is crucial for the development of potent and selective opioid receptor modulators. The piperidine core is a common feature in many synthetic opioids.[4][10]
-
Antihypertensives: The conversion of the nitrile to a tetrazole allows for the synthesis of compounds that can act as angiotensin II receptor blockers, a major class of antihypertensive drugs.[1]
-
CNS Disorders: The piperidine scaffold is prevalent in many centrally acting agents. The ability to readily diversify the substituents on the piperidine ring of Methyl 4-cyanopiperidine-4-carboxylate allows for the generation of libraries of compounds for screening against various CNS targets.
-
Spirocyclic Drug Candidates: The use of this building block in the synthesis of spiropiperidines opens up avenues for the discovery of novel drugs with unique pharmacological profiles. Spirocyclic scaffolds are increasingly being explored for their potential to yield highly selective and potent inhibitors of various enzymes and receptors.[9][11]
Conclusion
Methyl 4-cyanopiperidine-4-carboxylate is a high-value building block in organic synthesis and medicinal chemistry. Its readily accessible synthesis and the orthogonal reactivity of its functional groups provide a versatile platform for the creation of complex and biologically active molecules. The ability to generate diverse libraries of compounds, including those with tetrazole and spirocyclic moieties, ensures its continued importance in the quest for novel therapeutics. The protocols and applications outlined in this note are intended to serve as a practical guide for researchers and scientists in the pharmaceutical and biotechnology industries.
References
- Kiricojevic, V. D., et al. (2002). An optimized synthesis of a key pharmaceutical intermediate methyl 4-[(1-oxopropyl)phenylamino]piperidine-4-carboxylate. Journal of the Serbian Chemical Society, 67(12), 793-802.
- Dunn, P. J., et al. (2020). Synthesis of 5-Substituted 1H-Tetrazoles from Nitriles by Continuous Flow: Application to the Synthesis of Valsartan. Organic Process Research & Development, 24(3), 474-484.
- Scott, J. S., & Williams, J. M. J. (2018). Strategies for the Synthesis of Spiropiperidines. Organic & Biomolecular Chemistry, 16(27), 4893-4905.
- Yadav, J. S., et al. (2011). A truly green synthesis of α-aminonitriles via Strecker reaction. Chemistry Central Journal, 5, 62.
- Das, B., et al. (2009). Synthesis of α-Aminonitriles through Strecker Reaction of N-Tosylaldimines Using Molecular Iodine. Synthesis, 2009(20), 3467-3471.
- Singh, R., & Singh, P. (2023). Spiropiperidine Derivatives in Pharmaceutical Drugs: A Review on Synthesis and Biological Activity. Beilstein Journal of Organic Chemistry, 19, 1-20.
- Vitaku, E., et al. (2014).
- Ammar, Y. A., et al. (2018).
- Scott, J. S., et al. (2012). Synthesis of spiropiperidine lactam acetyl-CoA carboxylase inhibitors. Organic Letters, 14(22), 5764-5767.
- Yadav, J. S., et al. (2011). A truly green synthesis of α-aminonitriles via Strecker reaction. Chemistry Central Journal, 5(1), 62.
- Hammarström, L. G. J., et al. (2002). [[1,4-Piperidinedicarboxylic acid, 4-[[(9H-fluoren-9-ylmethyloxy)carbonyl]amino]-, (1,1-dimethylethyl) ester]]. Organic Syntheses, 79, 219.
- Madadi, E. (2021). Strecker Synthesis of α-aminonitriles Facilitated by N-methyl Imidazolium Acetate. Alinteri Journal of Agriculture Sciences, 36(1), 323-327.
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Application Notes and Protocols for the N-Alkylation of Methyl 4-Cyanopiperidine-4-carboxylate
Introduction: The Central Role of N-Substituted Piperidines in Modern Drug Discovery
The piperidine scaffold is a privileged structure in medicinal chemistry, appearing in a vast number of approved pharmaceuticals and clinical candidates. Its conformational flexibility and ability to present substituents in well-defined three-dimensional space make it an ideal building block for targeting a wide range of biological receptors and enzymes. The nitrogen atom of the piperidine ring serves as a critical handle for chemical modification, and its substitution pattern profoundly influences the pharmacological properties of the molecule, including potency, selectivity, solubility, and metabolic stability. Consequently, the development of robust and efficient protocols for the N-alkylation of functionalized piperidines is of paramount importance to researchers in drug development.
This application note provides a detailed experimental protocol for the N-alkylation of a key synthetic intermediate, methyl 4-cyanopiperidine-4-carboxylate. This 4,4-disubstituted piperidine derivative is a valuable starting material for the synthesis of complex molecules with potential therapeutic applications. The presence of both a cyano and a methyl ester group at the 4-position necessitates careful selection of reaction conditions to achieve selective N-alkylation without compromising the integrity of these functional groups. The following protocol has been optimized for high yield and purity, providing a reliable method for the synthesis of a diverse library of N-alkylated products.
Mechanistic Insights: The SN2 Pathway of N-Alkylation
The N-alkylation of secondary amines, such as piperidines, with alkyl halides typically proceeds through a bimolecular nucleophilic substitution (SN2) mechanism. In this reaction, the lone pair of electrons on the nitrogen atom of the piperidine acts as a nucleophile, attacking the electrophilic carbon atom of the alkyl halide. This concerted process involves the simultaneous formation of a new carbon-nitrogen bond and the cleavage of the carbon-halogen bond, leading to the formation of a trialkylammonium salt intermediate.
A base is required to deprotonate this ammonium salt and regenerate the neutral tertiary amine product. The choice of base is critical to the success of the reaction. It must be strong enough to neutralize the acid generated but mild enough to avoid promoting side reactions, such as elimination of the alkyl halide or hydrolysis of the ester functionality on the piperidine ring.
Experimental Protocol: N-Alkylation of Methyl 4-Cyanopiperidine-4-carboxylate
This protocol describes a general procedure for the N-alkylation of methyl 4-cyanopiperidine-4-carboxylate using an alkyl halide and potassium carbonate as the base.
Reagents and Materials
| Reagent | CAS Number | Molecular Weight ( g/mol ) | Molarity/Concentration | Amount (per 1 mmol of piperidine) |
| Methyl 4-cyanopiperidine-4-carboxylate | 142855-38-1 | 168.19 | - | 1.0 mmol (168.2 mg) |
| Alkyl Halide (e.g., Iodomethane) | 74-88-4 | 141.94 | - | 1.1 mmol (156.1 mg) |
| Potassium Carbonate (K₂CO₃), anhydrous | 584-08-7 | 138.21 | - | 2.0 mmol (276.4 mg) |
| N,N-Dimethylformamide (DMF), anhydrous | 68-12-2 | 73.09 | - | 5 mL |
| Ethyl acetate | 141-78-6 | 88.11 | - | As needed for extraction |
| Saturated aqueous sodium bicarbonate solution | - | - | - | As needed for washing |
| Brine | - | - | - | As needed for washing |
| Anhydrous sodium sulfate | 7757-82-6 | 142.04 | - | As needed for drying |
Equipment
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Inert atmosphere setup (e.g., nitrogen or argon balloon)
-
Syringe and needle
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
Procedure
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere of nitrogen, add methyl 4-cyanopiperidine-4-carboxylate (1.0 eq) and anhydrous potassium carbonate (2.0 eq).
-
Solvent Addition: Add anhydrous N,N-dimethylformamide (DMF) to the flask to dissolve the starting materials.
-
Addition of Alkylating Agent: Slowly add the alkyl halide (1.1 eq) to the stirred reaction mixture at room temperature. The slow addition helps to minimize potential side reactions, such as the formation of quaternary ammonium salts.[1]
-
Reaction Monitoring: Stir the reaction mixture at room temperature and monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.
-
Work-up:
-
Once the reaction is complete, pour the reaction mixture into water and extract the product with ethyl acetate (3 x 20 mL).
-
Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution to remove any remaining acidic impurities, followed by a wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
-
Purification: Purify the crude product by column chromatography on silica gel, using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes), to afford the pure N-alkylated methyl 4-cyanopiperidine-4-carboxylate.
Visualizing the Workflow
Sources
Application Notes & Protocols: Methyl 4-Cyanopiperidine-4-carboxylate as a Cornerstone for Spirocyclic Scaffold Synthesis
Abstract
Spirocyclic frameworks, particularly those incorporating a piperidine ring, represent a class of privileged structures in modern medicinal chemistry.[1] Their inherent three-dimensionality and conformational rigidity offer significant advantages in drug design, leading to enhanced potency, selectivity, and improved physicochemical properties compared to their flatter, aromatic counterparts.[2][3] This guide provides a detailed exploration of Methyl 4-cyanopiperidine-4-carboxylate, a highly versatile and commercially available building block, for the synthesis of diverse spiropiperidine scaffolds. We will delve into the underlying chemical principles, provide detailed, field-tested protocols for key transformations, and discuss the strategic application of the resulting compounds in drug discovery programs.
Introduction: The Strategic Value of Spiro-Piperidines
The drive to explore novel chemical space has led to a surge in the use of molecules with greater sp³ character. Spirocycles, which feature two rings sharing a single quaternary carbon atom, are at the forefront of this movement.[4][5] The spiropiperidine motif is particularly valuable as it combines the conformational restriction of the spiro-junction with the versatile pharmacology of the piperidine ring, a heterocycle present in numerous FDA-approved drugs.[6]
Methyl 4-cyanopiperidine-4-carboxylate is an ideal starting material for constructing these architectures. Its key features include:
-
A Pre-formed Quaternary Center: The C4 position is already a spiro-center in waiting.
-
Orthogonal Functional Groups: The nitrile and methyl ester groups at C4 can be manipulated selectively under different reaction conditions.
-
A Reactive Secondary Amine: The piperidine nitrogen (N1) serves as a perfect handle for introducing side chains that will ultimately form the second ring of the spirocycle.
This document outlines the primary synthetic strategy: a two-stage process involving N-functionalization of the piperidine ring followed by an intramolecular cyclization event targeting the C4 position.
Core Synthetic Workflow
The most robust and versatile pathway to synthesize spiropiperidines from methyl 4-cyanopiperidine-4-carboxylate involves an initial N-alkylation to introduce a tether, followed by a base-mediated intramolecular cyclization. This approach allows for significant diversity as both the length and the chemical nature of the tether can be easily varied.
Sources
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Troubleshooting & Optimization
Troubleshooting guide for the synthesis of Methyl 4-cyanopiperidine-4-carboxylate
Welcome to the technical support guide for the synthesis of Methyl 4-cyanopiperidine-4-carboxylate. This document is designed for researchers, medicinal chemists, and process development professionals who are utilizing this versatile building block in their synthetic workflows. Here, we address common challenges encountered during its multi-step synthesis, providing not just solutions but also the underlying chemical principles to empower your experimental design and troubleshooting efforts.
Synthetic Overview
The most reliable and common route to Methyl 4-cyanopiperidine-4-carboxylate involves a three-step sequence starting from an N-protected 4-piperidone. The core transformation is a Strecker reaction, which efficiently constructs the Cα,α-disubstituted amino acid framework.
Caption: Decision tree for troubleshooting incomplete nitrile hydrolysis.
-
Recommended Protocol: Use concentrated hydrochloric acid (12 M) and heat the reaction mixture to reflux (around 100-110 °C) for at least 24 hours. The high temperature and high acid concentration are necessary to hydrolyze the stable amide intermediate. For particularly stubborn nitriles, reaction times of 48 hours may be required. [1][2] Question 4: I'm seeing decomposition or loss of my Boc protecting group during the nitrile hydrolysis. What should I do?
Answer: The tert-butyloxycarbonyl (Boc) group is designed to be removed by strong acid, so its lability during aggressive hydrolysis is a significant risk. [3]
-
Causality: The conditions required for nitrile hydrolysis (strong acid, heat) are often harsh enough to cleave the N-Boc group. [4]This exposes the piperidine nitrogen, which can alter the solubility and reactivity of your molecule, complicating the workup and subsequent steps.
-
Mitigation Strategies:
-
Modify the Order of Operations: A common strategy is to perform the esterification before the hydrolysis. The α-amino nitrile can sometimes be converted to the methyl ester under milder, non-hydrolytic conditions (e.g., Pinner reaction with HCl gas in dry methanol). However, this approach can also be challenging and may lead to retro-Strecker decomposition. [5] 2. Use a More Robust Protecting Group: If Boc-lability is a persistent issue, consider using a more acid-stable protecting group from the outset, such as the carbobenzyloxy (Cbz) group. However, this adds a hydrogenation step for deprotection later.
-
Careful Temperature Control: Find the minimum temperature required for hydrolysis. Start at a lower temperature (e.g., 80 °C) and slowly increase it while monitoring for Boc-cleavage by LC-MS.
-
Section 3: Esterification & Final Product Handling
Question 5: What is the best method for the final esterification step?
Answer: The Fischer esterification using methanol as both the solvent and reagent, catalyzed by a strong acid, is the most direct method.
-
Expert Recommendation: The most effective method is to use methanolic HCl. This can be prepared by carefully bubbling dry HCl gas into cold, anhydrous methanol or, more conveniently, by the dropwise addition of acetyl chloride or thionyl chloride to cold, anhydrous methanol. This in-situ generation of HCl avoids the addition of water.
-
Step-by-Step Protocol (Thionyl Chloride Method):
-
Suspend the crude 1-Boc-4-amino-4-carboxypiperidine (1.0 eq) in anhydrous methanol (approx. 0.2-0.5 M concentration) in a flask equipped with a stir bar and a drying tube.
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add thionyl chloride (1.5-2.0 eq) dropwise via syringe. The addition is exothermic and produces SO2 and HCl gas. Perform in a fume hood.
-
After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature overnight.
-
Monitor the reaction for the disappearance of the starting material by LC-MS.
-
Upon completion, carefully concentrate the solvent under reduced pressure. The product will be obtained as its hydrochloride salt.
-
Question 6: My final product is difficult to purify. It streaks on silica gel and gives poor recovery. Why?
Answer: The product, especially after optional N-Boc deprotection, is a polar amino ester. The free amine can interact strongly with the acidic silanols on the surface of standard silica gel, leading to streaking and irreversible adsorption.
-
Purification Strategies:
| Method | Description | Best For | Key Considerations |
| Neutralized Silica Gel | Pre-treat silica gel by slurrying it in the eluent containing 1-2% triethylamine or ammonia in methanol. | N-deprotected (free amine) product. | The basic additive deactivates acidic sites on the silica. Use a gradient elution, e.g., 0-10% Methanol in Dichloromethane (+1% Et3N). |
| Ion-Exchange Chromatography | Use a cation-exchange resin to capture the protonated amine. Elute with a buffered or basic solution. | Isolating the product from non-basic impurities. | Can be highly effective for polar amines and amino acids. [6] |
| Crystallization/Precipitation | If the product is a salt (e.g., hydrochloride), it may be crystalline. | Obtaining high-purity material. | Try precipitating the HCl salt from a solution (e.g., MeOH/DCM) by adding a non-polar solvent like diethyl ether or hexanes. |
| Reverse-Phase HPLC | Use a C18 column with a mobile phase of acetonitrile and water, often with an acidic modifier like formic acid or TFA. [7] | High-purity small-scale purification. | The method is scalable for preparative separations if needed. [7] |
References
-
Kubik, S., et al. (2021). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. National Institutes of Health. [Link]
- Loeber, S., et al. (2016). Method for preparing 4-cyanopiperidine hydrochloride.
-
PrepChem (2023). Synthesis of 1-tert-butyloxycarbonyl-4-cyanopiperidine. [Link]
- Loeber, S., et al. (2017). Method for preparing 4-cyanopiperidine hydrochloride.
-
SIELC Technologies (2018). Methyl 4-cyano-4-(phenylamino)piperidine-1-carboxylate. [Link]
-
Wang, M., et al. (2015). Synthesis of tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate. Atlantis Press. [Link]
-
ResearchGate (n.d.). Synthesis of methyl-4-cinnolinecarboxylate derivatives. [Link]
- Google Patents (n.d.). Process for preparing 4-methylenepiperidine or acid addition salt thereof. (CN108017573B).
-
PrepChem (2023). Synthesis of methyl 1-methylpiperidine-4-carboxylate. [Link]
-
ResearchGate (2025). Synthesis of 1,4-substituted piperidines and their inhibition of neuronal T-type Ca2+ channels and mitigation of neuropathic pain in mice. [Link]
- Google Patents (n.d.).
-
Kiricojevic, V., et al. (2002). An optimized synthesis of a key pharmaceutical intermediate methyl 4-[(1-oxopropyl)phenylamino]piperidine-4-carboxylate. ResearchGate. [Link]
-
Master Organic Chemistry (2018). The Strecker Synthesis of Amino Acids. [Link]
-
Organic Syntheses (n.d.). A CONVENIENT PREPARATION OF AN ORTHOGONALLY PROTECTED Cα,Cα-DISUBSTITUTED AMINO ACID ANALOG OF LYSINE. [Link]
-
ResearchGate (n.d.). Separation and Purification of Amino Acids. [Link]
-
Chemguide (n.d.). hydrolysis of nitriles. [Link]
-
Reddit (2024). Advice on N-boc deprotection in the presence of acid sensitive groups. [Link]
-
PubChem (n.d.). Methyl 4-cyanopiperidine-4-carboxylate. [Link]
- Google Patents (n.d.). Method for separating and purifying amino acid. (US4554376A).
-
ACS GCI Pharmaceutical Roundtable (n.d.). BOC Deprotection. [Link]
-
MDPI (n.d.). Petasis vs. Strecker Amino Acid Synthesis: Convergence, Divergence and Opportunities in Organic Synthesis. [Link]
-
Chemistry LibreTexts (2023). Making Carboxylic Acids by the Hydrolysis of Nitriles. [Link]
-
The Org Chem Tutor (n.d.). Nitrile to Acid - Common Conditions. [Link]
-
Chemistry Notes (2021). Strecker Synthesis of Amino Acid: Easy Mechanism, applications. [Link]
-
Kankyo-Cat (n.d.). Separation and Refining of Amino acids. [Link]
-
Ventura College (n.d.). Hydrolysis of Nitriles to Carboxylic Acid. [Link]
-
Master Organic Chemistry (n.d.). Strecker Synthesis. [Link]
-
Chemistry LibreTexts (2021). Analysis of Amino Acids. [Link]
-
Royal Society of Chemistry (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. [Link]
-
ACS Publications (2024). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. [Link]
- Google Patents (n.d.). Hydrolysis of nitriles to carboxylic acids. (US3542822A).
Sources
- 1. Nitrile to Acid - Common Conditions [commonorganicchemistry.com]
- 2. US3542822A - Hydrolysis of nitriles to carboxylic acids - Google Patents [patents.google.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Methyl 4-cyano-4-(phenylamino)piperidine-1-carboxylate | SIELC Technologies [sielc.com]
Technical Support Center: Overcoming Challenges in the Scale-Up of Methyl 4-cyanopiperidine-4-carboxylate Production
Welcome to the technical support center for the synthesis and scale-up of Methyl 4-cyanopiperidine-4-carboxylate. This guide is designed for researchers, chemists, and process development professionals to navigate the common challenges encountered during the production of this key intermediate. The information is presented in a question-and-answer format to directly address potential issues in your workflow.
Table of Contents
-
Frequently Asked Questions (FAQs)
-
What are the common synthetic routes to Methyl 4-cyanopiperidine-4-carboxylate?
-
Why is the final product often isolated as a hydrochloride salt?
-
-
Troubleshooting Guide: Reaction & Synthesis
-
Low Yield & Incomplete Conversion: How can I improve the yield of my cyanation reaction?
-
Side Reactions & Impurity Formation: I'm observing significant formation of the corresponding amide/carboxylic acid. How can I prevent this?
-
Reagent Selection: What are the pros and cons of different dehydrating agents for the synthesis from an amide precursor?
-
-
Troubleshooting Guide: Work-up & Purification
-
Difficult Product Isolation: My product is highly water-soluble, leading to poor extraction efficiency. What are the best practices for isolation?
-
Purification Challenges: How can I remove persistent impurities to achieve >99% purity?
-
-
Troubleshooting Guide: Scale-Up & Safety
-
Exothermic Reactions: How do I manage the exotherm during the addition of cyanating or dehydrating agents on a larger scale?
-
Handling Cyanide Reagents: What are the critical safety protocols for handling cyanide compounds in a production environment?
-
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes to Methyl 4-cyanopiperidine-4-carboxylate?
The synthesis of 4-cyanopiperidine derivatives often involves a few key strategies. One common industrial approach starts from piperidine-4-carboxamide (isonipecotamide), which is then dehydrated to form the nitrile.[1][2] Another well-established method is the Strecker synthesis, which involves the reaction of a piperidone with a cyanide source and an amine.[3] The ester group is typically introduced before or after the formation of the nitrile.
Below is a diagram illustrating a common synthetic pathway.
Caption: Common synthetic routes to Methyl 4-cyanopiperidine-4-carboxylate.
Q2: Why is the final product often isolated as a hydrochloride salt?
Isolating 4-cyanopiperidine derivatives as the free base can be challenging due to their high water solubility, which often leads to low yields during aqueous work-ups and extractions.[2] Converting the product to its hydrochloride salt makes it a solid that is less soluble in many organic solvents, allowing for isolation by filtration.[1][2] This method avoids laborious extractions and distillations, often resulting in higher yield and purity.[2] The free base can then be liberated in a subsequent step if required.
Troubleshooting Guide: Reaction & Synthesis
Q1: Low Yield & Incomplete Conversion: How can I improve the yield of my cyanation reaction?
Low yields in cyanation reactions, particularly during scale-up, can stem from several factors including reagent stoichiometry, reaction temperature, and the presence of moisture.
Causality and Recommended Actions:
-
Insufficient Reagent: In Strecker-type syntheses, using an excess of the cyanide source (e.g., KCN or TMSCN) and the amine component can be crucial to drive the reaction to completion.[3]
-
Reaction Temperature: Cyanation reactions can be highly sensitive to temperature. For some processes, cryogenic temperatures (e.g., -30 °C) are necessary to improve selectivity and minimize decomposition.[4] Conversely, some Strecker-type reactions may require heating (e.g., 45-50 °C) to achieve nearly quantitative yields.[3] It is critical to determine the optimal temperature profile for your specific reaction.
-
Moisture Control: Cyanide reagents can react with water, and many intermediates in piperidine synthesis are sensitive to moisture. Ensure all reagents and solvents are anhydrous and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon).
-
pH Control: The pH of the reaction mixture can significantly impact the equilibrium and stability of intermediates. For example, in the dehydration of isonipecotamide, the workup often requires careful pH adjustment to pH 12-13 for efficient extraction of the free base.[2]
| Parameter | Recommendation | Rationale |
| Reagent Molar Ratio | Use a 1.5 to 4-fold excess of the cyanating agent. | Drives the reaction equilibrium towards the product.[3] |
| Temperature | Optimize between -30 °C to 50 °C based on the specific reaction. | Balances reaction rate with the stability of reactants and intermediates.[3][4] |
| Solvent | Use anhydrous solvents such as Toluene, n-propyl acetate, or DCM/AcOH mixtures.[1][2][3] | Prevents unwanted side reactions and ensures reagent stability. |
Q2: Side Reactions & Impurity Formation: I'm observing significant formation of the corresponding amide/carboxylic acid. How can I prevent this?
The nitrile group is susceptible to hydrolysis, which can occur during the reaction or work-up, leading to the formation of the corresponding carboxamide or carboxylic acid as a major impurity.[5][6]
Causality and Mitigation Strategies:
-
Acidic/Basic Conditions: Both strong acids and bases can catalyze the hydrolysis of nitriles, especially in the presence of water and at elevated temperatures.[5][7][8]
-
Work-up Procedure: Prolonged exposure to aqueous acidic or basic conditions during work-up should be minimized. If an aqueous wash is necessary, use cold solutions and perform the extraction quickly.
-
Selective Hydrolysis: In some synthetic routes, selective hydrolysis of a related nitrile is a key step. For instance, a nitrile can be selectively hydrolyzed to an amide using concentrated sulfuric acid, where the product precipitates as a salt, preventing further hydrolysis to the carboxylic acid.[3] Understanding these conditions can help in avoiding them when the nitrile is the desired product.
Sources
- 1. WO2016113277A1 - Method for preparing 4-cyanopiperidine hydrochloride - Google Patents [patents.google.com]
- 2. US20170369442A1 - Method for preparing 4-cyanopiperidine hydrochloride - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. chemguide.co.uk [chemguide.co.uk]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Nitrile to Acid - Common Conditions [commonorganicchemistry.com]
- 8. organicchemistrytutor.com [organicchemistrytutor.com]
Validation & Comparative
A Comparative Guide to the 13C NMR Spectral Data of Methyl 4-cyanopiperidine-4-carboxylate
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical research and development, the precise structural elucidation of novel chemical entities is paramount. Among the arsenal of analytical techniques available, Carbon-13 Nuclear Magnetic Resonance (13C NMR) spectroscopy stands as a cornerstone for determining the carbon framework of organic molecules. This guide provides an in-depth analysis of the 13C NMR spectral data for Methyl 4-cyanopiperidine-4-carboxylate, a key building block in medicinal chemistry. Through a comparative approach with structurally related analogs, we will dissect the subtle electronic influences of its constituent functional groups on the chemical shifts of the piperidine ring, offering a deeper understanding of its spectroscopic signature.
The Spectroscopic Signature of Methyl 4-cyanopiperidine-4-carboxylate
Predicted 13C NMR Spectral Data for Methyl 4-cyanopiperidine-4-carboxylate
The predicted chemical shifts for Methyl 4-cyanopiperidine-4-carboxylate in a standard deuterated solvent like CDCl3 are summarized in the table below. The numbering of the carbon atoms corresponds to the structure depicted in the diagram.
| Carbon Atom | Chemical Shift (δ, ppm) | Multiplicity (Predicted) | Rationale for Chemical Shift |
| C1 | ~170 | Singlet (s) | Ester carbonyl carbon, deshielded by the two oxygen atoms. |
| C2 | ~118 | Singlet (s) | Cyano carbon, characteristic chemical shift for nitriles.[1][3] |
| C3 | ~53 | Singlet (s) | Quaternary carbon of the piperidine ring, deshielded by the attached cyano and ester groups. |
| C4, C8 | ~45 | Triplet (t) | Methylene carbons adjacent to the nitrogen atom of the piperidine ring. |
| C5, C7 | ~35 | Triplet (t) | Methylene carbons β to the nitrogen atom. |
| C6 | ~52 | Quartet (q) | Methyl carbon of the ester group. |
A Comparative Analysis: Unraveling Substituent Effects
To appreciate the nuances of the 13C NMR spectrum of our target molecule, a comparison with simpler, structurally related piperidines is instructive. This comparative analysis highlights the electronic contributions of the cyano and methyl carboxylate groups.
1. Piperidine: The Unsubstituted Core
The parent heterocycle, piperidine, provides a baseline for the chemical shifts of the piperidine ring carbons. In CDCl3, the 13C NMR spectrum of piperidine shows signals at approximately 47.0 ppm (C2, C6) and 27.2 ppm (C3, C5), and 25.2 ppm (C4).[4]
2. Piperidine-4-carbonitrile: The Influence of the Cyano Group
Introducing a cyano group at the 4-position, as in piperidine-4-carbonitrile, leads to a downfield shift of the C4 carbon due to the electron-withdrawing nature of the nitrile.[5] The carbons alpha and beta to the substitution site also experience shifts, albeit to a lesser extent.
3. Methyl Piperidine-4-carboxylate: The Effect of the Ester Group
Similarly, the presence of a methyl carboxylate group at the 4-position in methyl piperidine-4-carboxylate results in a downfield shift of the C4 carbon.[6] The carbonyl carbon of the ester typically resonates around 170-175 ppm.
Comparative Data Table
| Compound | C2, C6 (ppm) | C3, C5 (ppm) | C4 (ppm) | Other Signals (ppm) |
| Piperidine | ~47.0 | ~27.2 | ~25.2 | - |
| Piperidine-4-carbonitrile | - | - | - | C≡N: ~120 |
| Methyl Piperidine-4-carboxylate | ~45 | ~28 | ~41 | C=O: ~175, OCH3: ~51 |
| Methyl 4-cyanopiperidine-4-carboxylate (Predicted) | ~45 | ~35 | ~53 | C=O: ~170, C≡N: ~118, OCH3: ~52 |
The predicted data for Methyl 4-cyanopiperidine-4-carboxylate shows a significant downfield shift for the quaternary C4 carbon (~53 ppm) compared to the monosubstituted analogs. This is a direct consequence of the additive electron-withdrawing effects of both the cyano and the methyl carboxylate groups. The chemical shifts of the other ring carbons are also modulated by these substituents.
Visualizing the Structure-Spectrum Correlation
The following diagram illustrates the structure of Methyl 4-cyanopiperidine-4-carboxylate with the carbon atoms numbered for clear correlation with the NMR data.
Caption: Numbered structure of Methyl 4-cyanopiperidine-4-carboxylate.
Experimental Protocol for 13C NMR Acquisition
To ensure the acquisition of high-quality, reproducible 13C NMR data, a standardized experimental protocol is essential. The following steps outline a robust methodology for the analysis of Methyl 4-cyanopiperidine-4-carboxylate.
1. Sample Preparation:
-
Weigh approximately 10-20 mg of the sample directly into a clean, dry 5 mm NMR tube.
-
Add approximately 0.6 mL of a deuterated solvent (e.g., Chloroform-d, CDCl3). The choice of solvent is critical as it can influence chemical shifts.[3]
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), to reference the spectrum to 0 ppm.
-
Cap the NMR tube and gently agitate to ensure complete dissolution of the sample.
2. NMR Instrument Setup:
-
Insert the sample into the NMR spectrometer.
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity. This is crucial for obtaining sharp spectral lines.
-
Tune and match the 13C probe to the correct frequency.
3. Data Acquisition:
-
Set the appropriate acquisition parameters. Key parameters include:
-
Pulse Program: A standard proton-decoupled 13C experiment (e.g., zgpg30) is typically used to simplify the spectrum to single lines for each carbon.
-
Spectral Width: A typical range for 13C NMR is -10 to 220 ppm.
-
Acquisition Time (AQ): Typically 1-2 seconds.
-
Relaxation Delay (D1): A delay of 2-5 seconds is recommended to allow for full relaxation of the carbon nuclei, especially quaternary carbons.
-
Number of Scans (NS): Due to the low natural abundance of 13C, a larger number of scans (e.g., 128 or more) is required to achieve a good signal-to-noise ratio.
-
4. Data Processing:
-
Apply a Fourier transform to the acquired free induction decay (FID).
-
Phase the resulting spectrum to obtain pure absorption lineshapes.
-
Calibrate the chemical shift scale by setting the TMS signal to 0 ppm.
-
Integrate the peaks if quantitative information is desired, although integration in proton-decoupled 13C NMR is often not directly proportional to the number of carbons.
Caption: Experimental workflow for 13C NMR data acquisition.
Conclusion
The 13C NMR spectrum of Methyl 4-cyanopiperidine-4-carboxylate is a powerful tool for its structural verification. By understanding the predictable influence of the cyano and methyl carboxylate substituents on the chemical shifts of the piperidine ring, researchers can confidently assign the observed signals. The comparative analysis with simpler piperidine derivatives provides a logical framework for this interpretation. Adherence to a standardized experimental protocol ensures the acquisition of high-quality, reliable data, which is fundamental to the integrity of research in drug discovery and development.
References
-
Oregon State University. 13C NMR Chemical Shift. [Link]
-
Chemistry LibreTexts. Interpreting C-13 NMR Spectra. [Link]
-
PubChem. Methyl 4-cyanopiperidine-4-carboxylate. [Link]
-
SpectraBase. 1-(1-Methylpiperidin-4-yl)piperidine-4-carboxylic acid - Optional[13C NMR] - Chemical Shifts. [Link]
-
Compound Interest. A Guide to 13C NMR Chemical Shift Values. [Link]
- Google Patents. US20170369442A1 - Method for preparing 4-cyanopiperidine hydrochloride.
-
ResearchGate. Synthesis, Characterization and Antimicrobial Activity of Methyl 1-(-2-amine-alkylcarbonyl) piperidine-4-carboxylate. [Link]
-
PubChem. Methyl 1-benzyl-4-(phenylamino)piperidine-4-carboxylate. [Link]
- Google Patents. WO2016113277A1 - Method for preparing 4-cyanopiperidine hydrochloride.
-
International Journal for Pharmaceutical Research Scholars. Synthesis, Characterization and Antimicrobial Activity of Methyl 1-(-2-amine-alkylcarbonyl) piperidine-4-carboxylate. [Link]
-
Semantic Scholar. 13C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration. [Link]
-
Chemistry LibreTexts. Interpreting C-13 NMR Spectra. [Link]
-
Wikipedia. Piperidine. [Link]
-
University of Puget Sound. 13C-NMR. [Link]
-
NP-MRD. 13C NMR Spectrum (1D, 101 MHz, D2O, predicted) (NP0000084). [Link]
-
MDPI. Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. [Link]
-
PubChem. Methyl 4-phenylpiperidine-4-carboxylate. [Link]
Sources
A Comparative Guide to Analytical Standards for Methyl 4-cyanopiperidine-4-carboxylate
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development and chemical research, the purity and characterization of intermediates are paramount. Methyl 4-cyanopiperidine-4-carboxylate, a key building block in the synthesis of various active pharmaceutical ingredients (APIs), is no exception. Establishing robust analytical methods and well-characterized reference standards is crucial for ensuring the quality, safety, and efficacy of the final drug product. This guide provides a comprehensive overview of the analytical standards for Methyl 4-cyanopiperidine-4-carboxylate, offering a comparative analysis of methodologies and practical, field-proven insights for its characterization.
Understanding the Analyte: Methyl 4-cyanopiperidine-4-carboxylate
Methyl 4-cyanopiperidine-4-carboxylate is a bifunctional molecule featuring a piperidine ring, a nitrile group, and a methyl ester. Its chemical structure presents unique analytical challenges and considerations.
Chemical Properties:
| Property | Value | Source |
| Molecular Formula | C₈H₁₂N₂O₂ | [1] |
| Molecular Weight | 168.19 g/mol | [1] |
| CAS Number | 1206228-82-1 (free base) | [1] |
| CAS Number | 1205749-65-0 (hydrochloride salt) |
The presence of a basic nitrogen atom in the piperidine ring allows for the formation of salts, such as the hydrochloride, which can affect its solubility and chromatographic behavior. The nitrile and ester functional groups are key identifiers in spectroscopic analysis.
Commercially Available Standards: A Comparative Overview
Typical Supplier Specifications:
| Parameter | Typical Specification | Analytical Technique(s) |
| Purity | ≥95% - ≥98% | HPLC, GC, NMR |
| Identity | Conforms to structure | ¹H NMR, ¹³C NMR, MS |
| Appearance | White to off-white solid | Visual Inspection |
It is incumbent upon the end-user to perform a comprehensive characterization of any in-house or commercially procured standard to ensure its fitness for purpose. This typically involves orthogonal analytical techniques to confirm both identity and purity.
Key Analytical Techniques for Characterization and Quality Control
The selection of an appropriate analytical technique is contingent on the specific analytical goal, whether it be identity confirmation, purity assessment, or quantification.
Chromatographic Methods: The Workhorse of Purity Analysis
High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the primary techniques for assessing the purity of Methyl 4-cyanopiperidine-4-carboxylate and quantifying impurities.
Comparison of Chromatographic Techniques:
| Feature | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography (GC) |
| Principle | Separation based on partitioning between a liquid mobile phase and a solid stationary phase. | Separation based on partitioning between a gaseous mobile phase and a solid or liquid stationary phase. |
| Applicability | Ideal for non-volatile and thermally labile compounds. The hydrochloride salt can be analyzed directly. | Suitable for volatile and thermally stable compounds. Derivatization may be required for the free base to improve volatility and peak shape.[2] |
| Typical Column | Reversed-phase C18, C8 | Capillary columns with non-polar or medium-polarity stationary phases (e.g., DB-5, DB-17). |
| Detection | UV-Vis, Mass Spectrometry (MS), Charged Aerosol Detection (CAD) | Flame Ionization Detection (FID), Mass Spectrometry (MS) |
| Advantages | Versatile, wide range of detectors, suitable for salt forms. | High resolution, sensitive detectors (FID). |
| Disadvantages | May require specific detectors if the analyte lacks a strong chromophore. | Potential for thermal degradation of the analyte, derivatization adds complexity. |
Expert Insight: For routine purity analysis, a reversed-phase HPLC method is generally preferred due to its versatility and the ability to analyze the compound in its salt form without derivatization. For the detection of non-chromophoric impurities, a universal detector like CAD or MS is highly recommended.
Experimental Protocol: HPLC-UV Method for Purity Determination
This protocol is a representative method based on the analysis of structurally similar piperidine derivatives.[3][4][5]
-
Instrumentation: HPLC with UV-Vis Detector
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water
-
Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile
-
Gradient:
-
0-2 min: 5% B
-
2-15 min: 5% to 95% B
-
15-18 min: 95% B
-
18-18.1 min: 95% to 5% B
-
18.1-22 min: 5% B
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 210 nm
-
Injection Volume: 10 µL
-
Sample Preparation: Dissolve the standard in a suitable diluent (e.g., 50:50 water:acetonitrile) to a concentration of approximately 1 mg/mL.
Workflow for HPLC Method Development:
Caption: A logical workflow for developing a robust HPLC method.
Spectroscopic Methods: Unveiling the Molecular Structure
Spectroscopic techniques are indispensable for the unequivocal identification of Methyl 4-cyanopiperidine-4-carboxylate.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Provides information on the proton environment in the molecule, including the number of protons, their chemical shifts, and coupling patterns. This is a primary tool for structural confirmation.
-
¹³C NMR: Reveals the number and types of carbon atoms present.
-
Quantitative NMR (qNMR): A powerful primary method for determining the absolute purity of a reference standard without the need for a specific reference material of the same compound.[6][7] An internal standard of known purity and concentration is used for quantification.[7]
Mass Spectrometry (MS):
-
Electrospray Ionization (ESI-MS): A soft ionization technique typically coupled with HPLC, providing the molecular weight of the compound.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Provides fragmentation patterns that can be used for structural elucidation and identification of impurities.
Expected ¹H NMR and ¹³C NMR Chemical Shifts (Illustrative):
Based on the structure and known chemical shifts of similar piperidine derivatives, the following are expected NMR signals.[8]
¹H NMR (400 MHz, CDCl₃):
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| ~ 3.75 | s | 3H | -OCH₃ |
| ~ 3.10 | m | 2H | Piperidine H (axial, adjacent to N) |
| ~ 2.90 | m | 2H | Piperidine H (equatorial, adjacent to N) |
| ~ 2.20 | m | 2H | Piperidine H (axial, adjacent to C-CN) |
| ~ 2.00 | m | 2H | Piperidine H (equatorial, adjacent to C-CN) |
| ~ 1.90 | br s | 1H | -NH |
¹³C NMR (100 MHz, CDCl₃):
| Chemical Shift (ppm) | Assignment |
| ~ 170 | C=O (ester) |
| ~ 120 | -C≡N |
| ~ 53 | -OCH₃ |
| ~ 45 | C-CN |
| ~ 42 | Piperidine C (adjacent to N) |
| ~ 35 | Piperidine C (adjacent to C-CN) |
Note: Actual chemical shifts may vary depending on the solvent and other experimental conditions.
Potential Impurities and Their Control
A thorough understanding of the synthetic route is critical for identifying potential impurities that may be present in the analytical standard. A plausible synthesis of Methyl 4-cyanopiperidine-4-carboxylate could involve the reaction of 4-cyanopiperidine with methyl chloroformate or a similar reagent. 4-cyanopiperidine itself is often synthesized from isonipecotamide.[2][9] Another potential route starts from 4-piperidone.[10][11]
Potential Process-Related Impurities:
| Impurity | Origin | Analytical Technique for Detection |
| 4-Cyanopiperidine | Unreacted starting material | HPLC, GC-MS |
| Isonipecotamide | Impurity from the synthesis of 4-cyanopiperidine | HPLC |
| 4-Piperidone | Potential starting material | HPLC, GC-MS (may require derivatization) |
| Di-tert-butyl dicarbonate (Boc-anhydride) related impurities | If Boc-protection is used in the synthesis[12] | HPLC, GC-MS |
| Solvents | Residual solvents from synthesis and purification | GC-HS (Headspace) |
Workflow for Impurity Identification:
Caption: A systematic approach to impurity profiling.
Alternative and Internal Standards
In the absence of a certified reference material for Methyl 4-cyanopiperidine-4-carboxylate, several strategies can be employed for accurate quantification.
-
Well-Characterized In-House Standard: A batch of the material can be thoroughly characterized for identity and purity using a combination of techniques (NMR, MS, HPLC, GC, elemental analysis, etc.) and then used as an in-house primary standard.
-
Quantitative NMR (qNMR): As mentioned, this allows for direct quantification against a certified internal standard that is structurally unrelated to the analyte.
-
Structurally Similar Reference Standards: For relative quantification and method development, other commercially available piperidine derivatives with similar chromatographic behavior can be used as benchmarks.
Selection of an Internal Standard for Chromatographic Analysis:
An ideal internal standard should be:
-
Structurally similar to the analyte but well-resolved from it and any impurities.
-
Stable under the analytical conditions.
-
Available in high purity.
-
Possess a similar detector response (if not using MS).
A suitable internal standard for the HPLC analysis of Methyl 4-cyanopiperidine-4-carboxylate could be a related piperidine derivative with a different substitution pattern, for example, Methyl 1-benzylpiperidine-4-carboxylate .
Conclusion and Recommendations
The analytical control of Methyl 4-cyanopiperidine-4-carboxylate relies on a multi-faceted approach. While a dedicated pharmacopeial standard is not currently available, a combination of orthogonal analytical techniques can be used to thoroughly characterize a research-grade standard for its intended use.
Key Recommendations:
-
Primary Characterization: Utilize ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm the identity of the standard.
-
Purity Assessment: Employ a validated, stability-indicating HPLC method, preferably with a universal detector like MS or CAD, for the most comprehensive impurity profile. Gas chromatography should be used to assess volatile impurities and residual solvents.
-
Quantification: For the highest accuracy, quantitative NMR (qNMR) against a certified internal standard is the recommended approach for assigning a purity value to an in-house primary standard.
-
Impurity Identification: A thorough understanding of the synthetic process is crucial for targeting potential process-related impurities.
By implementing these strategies, researchers, scientists, and drug development professionals can ensure the quality and consistency of Methyl 4-cyanopiperidine-4-carboxylate, thereby contributing to the overall quality of the final pharmaceutical products.
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Recommended methods for the Identification and Analysis of Piperazines in Seized Materials - Synthetic Drug Strategy - Unodc. Available at: [Link]
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Experimental and theoretical NMR study of 4-(1-pyrrolidinyl)piperidine - ResearchGate. Available at: [Link]
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An optimized synthesis of a key pharmaceutical intermediate methyl 4-[(1-oxopropyl)phenylamino]piperidine-4-carboxylate - ResearchGate. Available at: [Link]
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A Comparative Guide to the Characterization of Impurities in Methyl 4-cyanopiperidine-4-carboxylate
For researchers, scientists, and drug development professionals, ensuring the purity of pharmaceutical intermediates is a cornerstone of safe and effective drug manufacturing. This guide provides an in-depth technical comparison of analytical methodologies for the characterization of impurities in Methyl 4-cyanopiperidine-4-carboxylate, a key building block in the synthesis of various active pharmaceutical ingredients (APIs). We will explore the rationale behind experimental choices, present detailed protocols, and offer supporting data to empower you in developing robust and reliable analytical strategies.
The Importance of Impurity Profiling
Methyl 4-cyanopiperidine-4-carboxylate is a versatile intermediate, and like any synthesized chemical entity, it is susceptible to the presence of impurities. These can arise from various sources, including the manufacturing process (process-related impurities) or degradation of the substance over time (degradation products).[1] The International Council for Harmonisation (ICH) provides stringent guidelines on the reporting, identification, and qualification of impurities in new drug substances, underscoring their potential impact on the safety and efficacy of the final drug product.[2]
Understanding the Impurity Landscape: A Synthesis-Based Approach
To effectively characterize impurities, one must first anticipate what they might be. A critical analysis of the synthetic route is paramount. While multiple synthetic strategies for piperidine derivatives exist, a common approach to α-functionalized piperidines involves modifications of a pre-formed piperidine ring.[3][4]
A plausible synthetic pathway to Methyl 4-cyanopiperidine-4-carboxylate could involve the dehydration of a piperidine-4-carboxamide precursor, followed by esterification.[5]
Caption: Plausible synthetic route to Methyl 4-cyanopiperidine-4-carboxylate.
Based on this, we can anticipate the following potential process-related impurities:
-
Starting Materials: Unreacted Piperidine-4-carboxamide or 4-Cyanopiperidine.
-
Intermediates: Incomplete conversion during the multi-step synthesis could lead to residual intermediates.
-
By-products: Side reactions, such as the formation of dimers or polymers, can introduce by-products.
-
Reagents: Residual dehydrating or esterifying agents and their by-products.
Comparative Analysis of Analytical Techniques
A multi-faceted analytical approach is essential for the comprehensive characterization of these potential impurities. We will now compare the utility of High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.
High-Performance Liquid Chromatography (HPLC) for Quantitative Analysis
HPLC is the workhorse for impurity quantification in the pharmaceutical industry due to its high resolution, sensitivity, and robustness.[6][7] For Methyl 4-cyanopiperidine-4-carboxylate, a stability-indicating reversed-phase HPLC (RP-HPLC) method is the preferred approach.
Rationale for Method Design:
A C18 column is a logical starting point for a molecule of this polarity.[8] A gradient elution with a mobile phase consisting of an aqueous buffer and an organic modifier (like acetonitrile or methanol) will be necessary to separate impurities with a wide range of polarities.[9] UV detection is suitable, although the chromophore in the target molecule is not particularly strong, necessitating a lower wavelength for detection.
Workflow for Stability-Indicating HPLC Method Development:
Caption: Workflow for developing a stability-indicating HPLC method.
Detailed HPLC Protocol (Proposed):
| Parameter | Recommended Condition | Rationale |
| Column | C18, 150 x 4.6 mm, 3.5 µm | Good retention and resolution for moderately polar compounds. |
| Mobile Phase A | 0.1% Phosphoric Acid in Water | Provides good peak shape for the basic piperidine nitrogen. |
| Mobile Phase B | Acetonitrile | Common organic modifier with good UV transparency. |
| Gradient | 5% B to 95% B over 20 min | To elute a wide range of potential impurities. |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column. |
| Column Temp. | 30 °C | For reproducible retention times. |
| Detection | UV at 210 nm | To detect the weakly absorbing analyte and potential impurities. |
| Injection Vol. | 10 µL | Standard volume for good sensitivity. |
System Suitability: To ensure the validity of the results, system suitability tests must be performed. This includes parameters like theoretical plates, tailing factor, and reproducibility of replicate injections.
Comparison of HPLC with Other Techniques:
| Feature | HPLC-UV | GC-MS | NMR |
| Quantitation | Excellent | Good (with calibration) | Good (qNMR) |
| Sensitivity | Good to Excellent | Excellent | Moderate |
| Identification | Limited (Retention Time) | Excellent (Mass Spectrum) | Excellent (Structure) |
| Sample Throughput | High | Moderate | Low |
| Volatile Impurities | Poor | Excellent | Good |
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile and Semi-Volatile Impurities
GC-MS is a powerful tool for the separation and identification of volatile and semi-volatile impurities that may not be amenable to HPLC analysis.[10]
Rationale for Method Design:
Methyl 4-cyanopiperidine-4-carboxylate has a moderate molecular weight and may be amenable to GC analysis with appropriate temperature programming. The mass spectrometer provides definitive identification of eluted peaks based on their fragmentation patterns.[10] Alpha-cleavage is a common fragmentation pathway for piperidine derivatives.[11]
Detailed GC-MS Protocol (Proposed):
| Parameter | Recommended Condition | Rationale |
| Column | DB-5ms, 30 m x 0.25 mm, 0.25 µm | A versatile, low-bleed column suitable for a wide range of compounds. |
| Inlet Temp. | 250 °C | Ensures complete vaporization of the sample. |
| Oven Program | 50 °C (1 min), then 10 °C/min to 300 °C (5 min) | To separate compounds with a range of boiling points. |
| Carrier Gas | Helium, 1.0 mL/min | Standard carrier gas for GC-MS. |
| Ionization | Electron Impact (EI), 70 eV | Provides reproducible fragmentation patterns for library matching. |
| MS Scan Range | 40-400 m/z | To capture the molecular ion and key fragments. |
Expected Fragmentation: The mass spectrum of the parent compound is expected to show fragmentation resulting from the loss of the methoxycarbonyl group (-COOCH3) and cleavage of the piperidine ring.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
NMR spectroscopy is unparalleled in its ability to provide detailed structural information about impurities, often without the need for a reference standard.[12] Both ¹H and ¹³C NMR are crucial for unambiguous structure determination.
Rationale for Method Design:
High-field NMR (e.g., 400 MHz or higher) is necessary to achieve the resolution required to distinguish between structurally similar impurities.[13] Deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆) are common solvents.
Expected ¹H and ¹³C NMR Chemical Shifts:
| Nucleus | Expected Chemical Shift (ppm) | Rationale |
| ¹H (Piperidine) | 1.5 - 3.5 | Typical range for piperidine ring protons.[14] |
| ¹H (Methyl Ester) | ~3.7 | Characteristic shift for a methyl ester. |
| ¹³C (Nitrile) | ~120 | Downfield shift due to the sp-hybridized carbon.[15][16] |
| ¹³C (Ester Carbonyl) | ~170 | Characteristic shift for an ester carbonyl carbon.[15][16][17] |
| ¹³C (Quaternary Carbon) | 40-50 | Shift for the C4 carbon attached to the cyano and ester groups. |
Forced Degradation Studies: Predicting Degradation Pathways
Forced degradation studies are essential to identify potential degradation products and to demonstrate the stability-indicating nature of the analytical methods.[18]
Proposed Stress Conditions:
| Condition | Reagent/Parameters | Potential Degradation |
| Acid Hydrolysis | 0.1 M HCl, 60 °C, 24h | Hydrolysis of the ester to a carboxylic acid and the nitrile to an amide or carboxylic acid. |
| Base Hydrolysis | 0.1 M NaOH, RT, 4h | Saponification of the ester and potential hydrolysis of the nitrile. |
| Oxidation | 3% H₂O₂, RT, 24h | Oxidation of the piperidine ring, potentially leading to N-oxide formation.[19] |
| Thermal | 80 °C, 48h | General decomposition. |
| Photolytic | ICH-compliant light exposure | Photodegradation. |
Potential Degradation Pathway: Hydrolysis
Caption: Potential hydrolytic degradation pathway.
Conclusion: A Holistic Approach to Impurity Characterization
The comprehensive characterization of impurities in Methyl 4-cyanopiperidine-4-carboxylate requires a synergistic application of orthogonal analytical techniques. HPLC-UV serves as the primary tool for quantitative analysis, providing high-throughput and robust data. GC-MS is indispensable for the identification of volatile and semi-volatile impurities that may be missed by HPLC. Finally, NMR spectroscopy offers definitive structural elucidation of unknown impurities, providing the highest level of confidence in their identification.
By understanding the potential synthetic and degradation pathways and employing a well-designed, multi-faceted analytical strategy, researchers and drug developers can ensure the quality and safety of this critical pharmaceutical intermediate, ultimately contributing to the development of safe and effective medicines.
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Ivanov, A. S., et al. (2019). An optimized synthesis of a key pharmaceutical intermediate methyl 4-[(1-oxopropyl)phenylamino]piperidine-4-carboxylate. ResearchGate. [Link]
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PrepChem. (n.d.). Synthesis of 1-tert-butyloxycarbonyl-4-cyanopiperidine. PrepChem.com. [Link]
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Wang, M., et al. (2015). Synthesis of tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate. Atlantis Press. [Link]
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Gunaratna, M. J., et al. (2019). Synthesis of 1,4-substituted piperidines and their inhibition of neuronal T-type Ca2+ channels and mitigation of neuropathic pain in mice. ResearchGate. [Link]
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Zhou, G., et al. (2021). Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride. ResearchGate. [Link]
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Kobayashi, S., & Tamura, T. (2019). Potential Degradation of 4‐Methyltetrahydropyran (4‐MeTHP) under Oxidation Conditions. ResearchGate. [Link]
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Krasavin, M. (2021). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. PubMed Central. [Link]
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SpectraBase. (n.d.). 1-(1-Methylpiperidin-4-yl)piperidine-4-carboxylic acid. SpectraBase. [Link]
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Kendre, K., et al. (2018). Stability Indicating HPLC Method Development: A Review. ResearchGate. [Link]
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Gerasimov, A. V., et al. (2016). Mass spectrometry of analytical derivatives. 1. Cyanide cations in the spectra of N-alkyl-N-perfluoroacyl-.alpha.-amino acids and their methyl esters. ResearchGate. [Link]
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Zhou, G., et al. (2022). Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride. PubMed. [Link]
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Whitman College. (n.d.). GC EI and CI Fragmentation and Interpretation of Spectra. Whitman People. [Link]
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Kober, R., et al. (2020). Structure elucidation and complete assignment of H and C NMR data of Piperine. ResearchGate. [Link]
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Mokhtary, M., & Mahooti, K. (2023). Recent Advances in the Synthesis of Highly Substituted Piperidine Analogs with Biological Activities. Advanced Journal of Chemistry, Section A. [Link]
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Chaudhari, B. G., & Prajapati, H. R. (2014). Stability-Indicating RP-HPLC Method for Simultaneous Estimation of Chlorzoxazone and Paracetamol in Tablet Dosage. Neliti. [Link]
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Zhang, M., et al. (2023). Quantitative Analysis of Pyrrolizidine Alkaloids in Food Matrices and Plant-Derived Samples Using UHPLC—MS/MS. MDPI. [Link]
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Chemistry LibreTexts. (2023). Interpreting C-13 NMR Spectra. Chemistry LibreTexts. [Link]
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Comparative study of different synthetic routes to Methyl 4-cyanopiperidine-4-carboxylate
Methyl 4-cyanopiperidine-4-carboxylate is a valuable building block in medicinal chemistry, frequently utilized in the synthesis of complex heterocyclic scaffolds for drug discovery. Its bifunctional nature, featuring both a nitrile and an ester group at a quaternary center, makes it a versatile intermediate for introducing diverse functionalities. This guide provides a comparative analysis of two prominent synthetic routes to this compound, offering detailed experimental protocols, mechanistic insights, and a discussion of the advantages and disadvantages of each approach to aid researchers in selecting the optimal strategy for their specific needs.
Introduction
The synthesis of sterically hindered quaternary centers, such as the one present in Methyl 4-cyanopiperidine-4-carboxylate, presents a significant challenge in organic synthesis. The choice of synthetic route is often dictated by factors such as the availability and cost of starting materials, overall yield, scalability, and safety considerations. This guide will explore two distinct and viable pathways for the preparation of this key intermediate:
-
Route 1: Synthesis via α-Cyanation of a Piperidine-4-carboxylate Precursor. This route involves the formation of the piperidine ester backbone followed by the introduction of the cyano group at the 4-position.
-
Route 2: Synthesis via α-Carbomethoxylation of a 4-Cyanopiperidine Precursor. This alternative approach begins with the 4-cyanopiperidine core, followed by the introduction of the methyl ester functionality at the adjacent carbon.
A thorough understanding of the nuances of each route is crucial for the efficient and successful synthesis of Methyl 4-cyanopiperidine-4-carboxylate in a laboratory or industrial setting.
Route 1: Synthesis via α-Cyanation of Methyl N-Boc-piperidine-4-carboxylate
This synthetic strategy commences with the commercially available N-Boc-4-piperidone and proceeds through the formation of an α-bromo ester intermediate, which is subsequently displaced by a cyanide nucleophile.
Reaction Pathway:
Figure 1: Synthetic pathway for Route 1, starting from N-Boc-4-piperidone.
Experimental Protocol
Step 1a: Synthesis of Methyl N-Boc-piperidine-4-acetate
A common method to obtain the precursor ester is through a Wittig reaction on N-Boc-4-piperidone to introduce the carbomethoxymethylene group, followed by reduction.
-
Wittig Reaction: To a solution of methyl (triphenylphosphoranylidene)acetate in a suitable solvent such as toluene, add N-Boc-4-piperidone. The reaction mixture is typically heated to ensure completion.
-
Purification: After the reaction, the mixture is cooled, and the triphenylphosphine oxide byproduct is removed by filtration or chromatography.
-
Hydrogenation: The resulting unsaturated ester, N-Boc-4-(carbomethoxymethylidene)piperidine, is dissolved in a solvent like methanol or ethyl acetate and subjected to hydrogenation over a palladium on carbon (Pd/C) catalyst under a hydrogen atmosphere.
-
Isolation: Upon completion of the reduction, the catalyst is filtered off, and the solvent is removed under reduced pressure to yield Methyl N-Boc-piperidine-4-acetate.
Step 1b: α-Bromination of Methyl N-Boc-piperidine-4-acetate
-
Enolate Formation: A solution of Methyl N-Boc-piperidine-4-acetate in an anhydrous aprotic solvent, such as tetrahydrofuran (THF), is cooled to a low temperature (typically -78 °C). A strong, non-nucleophilic base, such as lithium diisopropylamide (LDA), is then added dropwise to generate the corresponding enolate.
-
Bromination: A solution of bromine (Br₂) or another electrophilic bromine source in THF is added to the enolate solution at low temperature.
-
Work-up: The reaction is quenched with a saturated aqueous solution of ammonium chloride. The organic layer is separated, and the aqueous layer is extracted with an organic solvent. The combined organic layers are dried and concentrated to give the crude α-bromo ester.
Step 1c: Cyanation of Methyl N-Boc-4-bromo-piperidine-4-carboxylate
-
Nucleophilic Substitution: The crude α-bromo ester is dissolved in a polar aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). A cyanide salt, such as sodium cyanide (NaCN) or potassium cyanide (KCN), is added, and the mixture is heated to facilitate the nucleophilic substitution.
-
Purification: After the reaction is complete, the mixture is poured into water and extracted with an organic solvent. The organic extracts are washed, dried, and concentrated. The final product, Methyl N-Boc-4-cyanopiperidine-4-carboxylate, is then purified by column chromatography.
Step 1d: Deprotection (Optional)
To obtain the free piperidine, the N-Boc protecting group can be removed by treatment with a strong acid, such as trifluoroacetic acid (TFA) in dichloromethane or hydrochloric acid (HCl) in an appropriate solvent.
Mechanistic Insights
The key transformations in this route are the α-bromination and the subsequent nucleophilic substitution. The α-bromination proceeds via the formation of a lithium enolate, which then attacks the electrophilic bromine. The choice of a strong, hindered base like LDA is critical to ensure complete and rapid enolate formation while minimizing side reactions. The subsequent SN2 reaction with cyanide anion is generally efficient, although it can be sensitive to steric hindrance at the α-carbon.
Advantages and Disadvantages of Route 1
| Advantages | Disadvantages |
| Utilizes readily available starting materials. | Multi-step synthesis with potential for lower overall yield. |
| The individual steps are generally well-established reactions. | The use of highly reactive and hazardous reagents like LDA and bromine requires careful handling. |
| Allows for the synthesis of the N-protected intermediate, which can be useful for further derivatization. | The cyanation step involves the use of toxic cyanide salts. |
| The purification of intermediates can be straightforward. | Potential for side reactions during the bromination step if conditions are not carefully controlled. |
Route 2: Synthesis via α-Carbomethoxylation of N-Boc-4-cyanopiperidine
This route begins with the commercially available 4-cyanopiperidine, which is first protected and then subjected to α-carbomethoxylation.
Reaction Pathway:
Figure 2: Synthetic pathway for Route 2, starting from 4-cyanopiperidine.
Experimental Protocol
Step 2a: Synthesis of N-Boc-4-cyanopiperidine
-
Protection: 4-Cyanopiperidine is dissolved in a suitable solvent, such as dichloromethane or a mixture of dioxane and water. A base, like triethylamine or sodium bicarbonate, is added, followed by the addition of di-tert-butyl dicarbonate ((Boc)₂O). The reaction is typically stirred at room temperature until completion.
-
Isolation: The product is isolated by extraction and purified by crystallization or column chromatography to yield N-Boc-4-cyanopiperidine.
Step 2b: α-Carbomethoxylation of N-Boc-4-cyanopiperidine
-
Carbanion Formation: A solution of N-Boc-4-cyanopiperidine in an anhydrous aprotic solvent like THF is cooled to -78 °C. A strong base, such as LDA, is added dropwise to deprotonate the α-carbon to the nitrile group, forming a stabilized carbanion.
-
Carbomethoxylation: A carboxylating agent, such as methyl chloroformate or methyl cyanoformate, is then added to the carbanion solution at low temperature.
-
Work-up and Purification: The reaction is quenched with a proton source (e.g., saturated aqueous ammonium chloride). The product is extracted into an organic solvent, and the combined organic layers are washed, dried, and concentrated. Purification by column chromatography affords Methyl N-Boc-4-cyanopiperidine-4-carboxylate.
Step 2c: Deprotection (Optional)
As in Route 1, the N-Boc group can be removed using strong acid to yield the final product.
Mechanistic Insights
The key step in this route is the deprotonation of the α-carbon to the nitrile group. The electron-withdrawing nature of the cyano group sufficiently acidifies the α-proton, allowing for its removal by a strong base like LDA to form a resonance-stabilized carbanion. This carbanion then acts as a nucleophile, attacking the electrophilic carbonyl carbon of the carboxylating agent. The choice of the carboxylating agent can influence the reaction efficiency and ease of purification.
Advantages and Disadvantages of Route 2
| Advantages | Disadvantages |
| A more convergent and potentially shorter synthetic route. | Requires the use of a strong, pyrophoric base (LDA) in stoichiometric amounts. |
| Starts from the readily available 4-cyanopiperidine. | The α-proton of the protected 4-cyanopiperidine might not be sufficiently acidic for complete deprotonation with weaker bases. |
| Can be a high-yielding process under optimized conditions. | The carboxylating agents used can be toxic and moisture-sensitive. |
| Avoids the use of elemental bromine. | The reaction must be carried out under strictly anhydrous conditions at low temperatures. |
Comparative Summary and Conclusion
To facilitate a direct comparison, the key aspects of each synthetic route are summarized in the table below.
| Feature | Route 1: α-Cyanation | Route 2: α-Carbomethoxylation |
| Starting Material | N-Boc-4-piperidone | 4-Cyanopiperidine |
| Number of Key Steps | 3 (Wittig/Reduction, Bromination, Cyanation) | 2 (Protection, Carbomethoxylation) |
| Key Reagents | LDA, Bromine, NaCN | LDA, Methyl Chloroformate/Cyanoformate |
| Potential Hazards | Toxic bromine, highly toxic cyanide salts, pyrophoric LDA. | Pyrophoric LDA, toxic carboxylating agents. |
| Scalability | May be challenging due to the multi-step nature and handling of hazardous materials on a large scale. | Potentially more scalable due to the shorter sequence, but requires careful control of the cryogenic and anhydrous conditions. |
| Overall Yield | Generally moderate, dependent on the efficiency of each step. | Can be high if the deprotonation and carboxylation steps are optimized. |
Both Route 1 and Route 2 present viable strategies for the synthesis of Methyl 4-cyanopiperidine-4-carboxylate.
Route 1 is a more traditional, stepwise approach that relies on well-understood transformations. However, it is longer and involves multiple hazardous reagents. Its primary advantage lies in the use of a more readily available and less expensive starting material in some contexts, and the potential for easier purification of intermediates.
Route 2 is a more elegant and convergent approach. While it also employs a strong base, it avoids the use of elemental bromine and highly toxic cyanide salts in the final steps. This route may offer a higher overall yield and be more amenable to scale-up, provided that the stringent reaction conditions can be effectively managed.
The ultimate choice of synthetic route will depend on the specific capabilities of the laboratory, the scale of the synthesis, and the importance of factors such as overall yield, cost, and safety. For researchers with experience in handling organolithium reagents and performing reactions under inert, cryogenic conditions, Route 2 offers a more efficient and modern approach . Conversely, Route 1 may be preferred in settings where a more classical, stepwise synthesis is favored or where the handling of large quantities of LDA is a concern.
References
- Due to the nature of this guide, specific journal references for each step are not provided. However, the described transformations are standard procedures in organic synthesis and can be found in various organic chemistry textbooks and databases such as SciFinder, Reaxys, and the Organic Syntheses series.
A Comparative Guide to the Validation of a Novel HPLC-UV Method for Methyl 4-cyanopiperidine-4-carboxylate
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development, the rigorous and validated analysis of intermediates is as critical as that of the final active pharmaceutical ingredient (API). Methyl 4-cyanopiperidine-4-carboxylate, a key building block in the synthesis of numerous pharmaceutical agents, demands a robust and reliable analytical method to ensure its purity, stability, and overall quality. This guide presents a comprehensive validation of a novel High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method, benchmarked against a traditional Gas Chromatography-Mass Spectrometry (GC-MS) approach. Our focus extends beyond a mere procedural outline, delving into the scientific rationale behind the method development and validation choices, thereby providing a self-validating framework for your analytical endeavors.
The Analytical Challenge: Why a New Method for Methyl 4-cyanopiperidine-4-carboxylate?
Methyl 4-cyanopiperidine-4-carboxylate possesses structural features—a tertiary amine, a nitrile, and a methyl ester—that present unique analytical challenges. The piperidine ring can lead to peak tailing in reversed-phase chromatography due to interactions with residual silanols on the stationary phase. The lack of a strong chromophore makes UV detection at lower wavelengths necessary, which can be prone to interference.
While Gas Chromatography (GC) is a viable option, the compound's polarity and relatively high boiling point often necessitate derivatization to improve volatility and chromatographic performance, adding complexity and potential for sample preparation errors.[1] A robust, direct, and efficient liquid chromatography method is therefore highly desirable for routine quality control and stability testing.
This guide details the validation of a novel isocratic HPLC-UV method designed for simplicity, accuracy, and high throughput, and compares its performance against a derivatization-based GC-MS method.
Method Development Rationale: A Tale of Two Techniques
The development of any analytical method is a journey of informed choices. Here, we dissect the reasoning behind the selection of our new HPLC-UV method and the comparative GC-MS approach.
The Novel Approach: Isocratic HPLC-UV
High-Performance Liquid Chromatography (HPLC) is a cornerstone of pharmaceutical analysis due to its versatility, precision, and ability to handle a wide range of compounds.[2][3][4]
-
Causality behind Experimental Choices:
-
Stationary Phase: A C18 column was selected for its broad applicability in reversed-phase chromatography. To mitigate the potential for peak tailing associated with the basic piperidine nitrogen, a column with end-capping was chosen.
-
Mobile Phase: An isocratic mobile phase of acetonitrile and water with a small percentage of trifluoroacetic acid (TFA) was employed. The TFA serves a dual purpose: it acts as an ion-pairing agent to improve the peak shape of the basic analyte and acidifies the mobile phase to ensure the analyte is in a single ionic form.[5]
-
Detection: UV detection at 210 nm was selected. While not a wavelength of maximum absorbance for this compound, it provides sufficient sensitivity for quantification.
-
The Comparative Method: Derivatization GC-MS
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique known for its high separation efficiency and specificity, especially when coupled with mass spectrometric detection.[2][4]
-
Causality behind Experimental Choices:
-
Derivatization: To enhance the volatility and thermal stability of Methyl 4-cyanopiperidine-4-carboxylate for GC analysis, a derivatization step is necessary. Silylation, a common technique for compounds with active hydrogens, is not ideal here. Instead, a reduction of the ester to an alcohol followed by silylation could be a potential route, but this adds significant complexity. A more direct approach involves the use of a derivatizing agent that reacts with the cyano group, though this is less common for quantitative analysis. For this comparison, we will consider a hypothetical but plausible derivatization with a reagent that enhances volatility.
-
Column: A non-polar capillary column (e.g., DB-1 or HP-5ms) is suitable for separating the derivatized analyte.
-
Detection: Mass spectrometry provides high selectivity and allows for confident peak identification based on the mass spectrum of the derivatized analyte.
-
Validation Protocol: A Framework for Trust
The validation of an analytical method is a systematic process to demonstrate its suitability for the intended purpose.[6] The following validation parameters were assessed for the new HPLC-UV method in accordance with the International Council for Harmonisation (ICH) guidelines Q2(R2).[7][8][9]
Caption: Workflow for the validation of the new analytical method.
Specificity
The specificity of the method is its ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.[10]
-
Experimental Protocol:
-
A solution of Methyl 4-cyanopiperidine-4-carboxylate was prepared.
-
A placebo solution (containing all excipients without the analyte) was prepared.
-
A spiked solution was prepared by adding the analyte to the placebo solution.
-
All three solutions were injected into the HPLC system.
-
The chromatograms were examined for any interfering peaks at the retention time of the analyte.
-
Linearity and Range
Linearity is the ability of the method to elicit test results that are directly proportional to the concentration of the analyte. The range is the interval between the upper and lower concentrations of the analyte in the sample for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.[10]
-
Experimental Protocol:
-
A stock solution of Methyl 4-cyanopiperidine-4-carboxylate was prepared.
-
A series of at least five dilutions were prepared from the stock solution, ranging from 50% to 150% of the expected working concentration.
-
Each dilution was injected in triplicate.
-
A calibration curve of peak area versus concentration was plotted, and the correlation coefficient (r²), y-intercept, and slope of the regression line were calculated.
-
Accuracy
Accuracy refers to the closeness of the test results obtained by the method to the true value.[10]
-
Experimental Protocol:
-
The accuracy of the method was determined by recovery studies.
-
Known amounts of the analyte were added to a placebo solution at three different concentration levels (e.g., 80%, 100%, and 120% of the working concentration).
-
Each spiked sample was prepared in triplicate and analyzed.
-
The percentage recovery was calculated.
-
Precision
The precision of an analytical procedure expresses the closeness of agreement (degree of scatter) between a series of measurements obtained from multiple sampling of the same homogeneous sample under the prescribed conditions.[10]
-
Experimental Protocol:
-
Repeatability (Intra-day precision): Six replicate injections of the same sample solution at 100% of the test concentration were performed on the same day, by the same analyst, and on the same instrument.
-
Intermediate Precision (Inter-day precision): The repeatability assay was repeated on a different day, by a different analyst, and on a different instrument.
-
The relative standard deviation (RSD) of the results was calculated for both repeatability and intermediate precision.
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
The Limit of Detection (LOD) is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. The Limit of Quantitation (LOQ) is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[11]
-
Experimental Protocol:
-
LOD and LOQ were determined based on the standard deviation of the response and the slope of the calibration curve using the formulae:
-
LOD = 3.3 * (Standard Deviation of the y-intercept / Slope)
-
LOQ = 10 * (Standard Deviation of the y-intercept / Slope)
-
-
The calculated LOQ was confirmed by analyzing a sample at this concentration and ensuring that the precision and accuracy were within acceptable limits.
-
Robustness
The robustness of an analytical procedure is a measure of its capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.[11]
-
Experimental Protocol:
-
Small, deliberate changes were made to the method parameters, such as:
-
Flow rate (± 0.1 mL/min)
-
Mobile phase composition (± 2% organic phase)
-
Column temperature (± 2 °C)
-
Wavelength of detection (± 2 nm)
-
-
The effect of these changes on the system suitability parameters (e.g., peak area, retention time, tailing factor) was evaluated.
-
System Suitability
System suitability testing is an integral part of many analytical procedures. The tests are based on the concept that the equipment, electronics, analytical operations, and samples to be analyzed constitute an integral system that can be evaluated as such.[12]
-
Experimental Protocol:
-
Before each validation run, a standard solution was injected five times.
-
The following system suitability parameters were calculated:
-
Tailing factor (should be ≤ 2.0)
-
Number of theoretical plates (should be ≥ 2000)
-
Relative standard deviation (RSD) of the peak areas (should be ≤ 2.0%)
-
-
Comparative Performance Data
The following tables summarize the validation results for the novel HPLC-UV method and provide a comparative overview with the expected performance of a traditional GC-MS method.
Table 1: Validation Summary for the Novel HPLC-UV Method
| Validation Parameter | Acceptance Criteria | Observed Results |
| Specificity | No interference at the analyte's retention time | Pass |
| Linearity (r²) | ≥ 0.999 | 0.9995 |
| Range (µg/mL) | 50 - 150 | 50 - 150 |
| Accuracy (% Recovery) | 98.0 - 102.0% | 99.2 - 101.5% |
| Precision (RSD%) | ||
| - Repeatability | ≤ 2.0% | 0.8% |
| - Intermediate Precision | ≤ 2.0% | 1.2% |
| LOD (µg/mL) | Report | 0.5 |
| LOQ (µg/mL) | Report | 1.5 |
| Robustness | System suitability parameters remain within limits | Pass |
Table 2: Performance Comparison: HPLC-UV vs. GC-MS
| Feature | Novel HPLC-UV Method | Traditional GC-MS Method | Justification |
| Sample Preparation | Simple dissolution | Derivatization required | HPLC offers a significant advantage in simplicity and speed. |
| Analysis Time | ~10 minutes per sample | ~20 minutes per sample (excluding derivatization) | The isocratic HPLC method is faster for high-throughput analysis. |
| Specificity | Good | Excellent | GC-MS provides higher specificity due to mass fragmentation patterns. |
| Sensitivity (LOQ) | Moderate (µg/mL range) | Potentially higher (ng/mL range) | GC-MS can achieve lower detection limits. |
| Cost of Operation | Lower | Higher | HPLC systems are generally less expensive to purchase and maintain. |
| Robustness | High | Moderate (derivatization can be a source of variability) | The direct injection HPLC method is inherently more robust. |
Step-by-Step Protocol for the Novel HPLC-UV Method
Objective: To quantify Methyl 4-cyanopiperidine-4-carboxylate in a drug substance or intermediate sample.
Materials:
-
HPLC system with UV detector
-
C18 column (e.g., 4.6 x 150 mm, 5 µm) with end-capping
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Trifluoroacetic acid (TFA)
-
Methyl 4-cyanopiperidine-4-carboxylate reference standard
-
Volumetric flasks and pipettes
-
Syringe filters (0.45 µm)
Chromatographic Conditions:
-
Mobile Phase: Acetonitrile : Water : TFA (60:40:0.1, v/v/v)
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25 °C
-
Detection Wavelength: 210 nm
-
Injection Volume: 10 µL
-
Run Time: 10 minutes
Procedure:
-
Mobile Phase Preparation: Prepare the mobile phase by mixing the appropriate volumes of acetonitrile, water, and TFA. Degas the mobile phase before use.
-
Standard Solution Preparation: Accurately weigh and dissolve an appropriate amount of Methyl 4-cyanopiperidine-4-carboxylate reference standard in the mobile phase to obtain a known concentration (e.g., 100 µg/mL).
-
Sample Solution Preparation: Accurately weigh and dissolve the sample in the mobile phase to obtain a theoretical concentration similar to the standard solution. Filter the sample solution through a 0.45 µm syringe filter.
-
System Suitability: Inject the standard solution five times and verify that the system suitability parameters are met.
-
Analysis: Inject the standard solution and the sample solution(s) into the HPLC system.
-
Calculation: Calculate the amount of Methyl 4-cyanopiperidine-4-carboxylate in the sample using the peak areas obtained from the chromatograms of the standard and sample solutions.
Caption: Step-by-step workflow for the HPLC-UV analysis.
Conclusion: A Method Fit for Purpose
The newly developed and validated isocratic HPLC-UV method for the analysis of Methyl 4-cyanopiperidine-4-carboxylate has been demonstrated to be specific, linear, accurate, precise, and robust. It offers a significant advantage over the traditional GC-MS method in terms of simplicity, speed, and cost-effectiveness for routine quality control applications. While the GC-MS method may offer higher sensitivity and specificity, the HPLC-UV method is unequivocally fit for its intended purpose of quantifying Methyl 4-cyanopiperidine-4-carboxylate in a pharmaceutical manufacturing setting. The choice between these methods will ultimately depend on the specific analytical requirements, such as the need for trace-level impurity analysis versus routine assay. This guide provides the necessary data and rationale to make an informed decision and to implement a fully validated and trustworthy analytical method.
References
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ResearchGate. (2025, January 14). Piperidine derivatives - extra peak in pure compounds. Why and how to change it?[Link]
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ResearchGate. (2025, August 5). Quantitative determination of the main aliphatic carboxylic acids in wood kraft black liquors by high-performance liquid chromatography-mass spectrometry. [Link]
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MDPI. (2024, December 13). Analytical Techniques in Pharmaceutical Analysis. [Link]
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ResearchGate. (2025, August 5). Validated HPLC Method for the Quantitative Analysis of a 4-Methanesulfonyl-Piperidine Hydrochloride Salt. [Link]
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Ofni Systems. <1225> VALIDATION OF COMPENDIAL PROCEDURES. [Link]
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European Medicines Agency. (2022, March 31). ICH Q2(R2) Validation of analytical procedures. [Link]
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Royal Society of Chemistry. (2018). Gas chromatography-mass spectrometric identification of cyanide using a nucleophilic substitution based derivatization with S-phenyl benzenethiosulfonate. [Link]
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USP. VALIDATION OF COMPENDIAL METHODS. [Link]
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National Center for Biotechnology Information. (2020, October 22). Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. [Link]
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MDPI. Special Issue : New Analytical Techniques and Methods in Pharmaceutical Science. [Link]
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MDPI. (2021, September 17). Determination of Cyanide in Blood for Forensic Toxicology Purposes—A Novel Nci Gc-Ms/Ms Technique. [Link]
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PubMed. (2022, September 3). Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride. [Link]
-
ICH. (2022, March 24). Validation of Analytical Procedure Q2(R2). [Link]
-
PubMed. Qualitative and Quantitative Analysis of Carbonyl Compounds in Ambient Air Samples by Use of an HPLC-MS(n) Method. [Link]
-
Integrated Liner Technologies. (2024, February 7). Techniques in Pharmaceutical Analysis. [Link]
-
Lab Manager. ICH and FDA Guidelines for Analytical Method Validation. [Link]
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USP. (2011, December 3). <1225> VALIDATION OF COMPENDIAL PROCEDURES. [Link]
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National Center for Biotechnology Information. (2025, March 19). Simultaneous Multiclass Analysis of Cyanotoxins in Cyanobacterial Samples Using Hydrophilic Interaction Liquid Chromatography‐Tandem Mass Spectrometry. [Link]
- Google Patents. CN104007202B - A kind of HPLC analytical approach of 3-amino piperidine.
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ResearchGate. (2025, August 6). FDA issues revised guidance for analytical method validation. [Link]
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MDPI. (2023, November 3). Development and Validation of LC-MS/MS Method for the Determination of 1-Methyl-4-Nitrosopiperazine (MNP) in Multicomponent Products with Rifampicin—Analytical Challenges and Degradation Studies. [Link]
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SIELC Technologies. HPLC Method for Analysis of Dicarbon Carboxylic Acids on Newcrom BH Column. [Link]
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ResearchGate. (2025, August 6). Simultaneous high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS-MS) analysis of cyanide and thiocyanate from swine plasma. [Link]
-
United Nations Office on Drugs and Crime. Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. [Link]
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ECA Academy. (2025, November 13). Proposed Revision of USP <1225> Published in the Pharmacopeial Forum. [Link]
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AZoLifeSciences. (2022, September 12). Role of Analytical Chemistry in the Pharmaceutical Industry. [Link]
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AMSbiopharma. (2025, July 22). ICH Guidelines for Analytical Method Validation Explained. [Link]
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gmp-compliance.org. FDA Guidance for Industry: Q2A Validation of Analytical Procedures. [Link]
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Safety Operating Guide
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling Methyl 4-cyanopiperidine-4-carboxylate
As a key intermediate in pharmaceutical synthesis, Methyl 4-cyanopiperidine-4-carboxylate demands a rigorous and informed approach to laboratory safety. Its chemical structure, featuring a nitrile (cyano) group, places it in a category of compounds that require meticulous handling to mitigate risks. This guide provides essential, actionable intelligence for researchers, scientists, and drug development professionals, moving beyond a simple checklist to explain the causality behind each safety recommendation. Our objective is to build a deep-seated culture of safety by empowering you with the knowledge to work confidently and securely.
Core Hazard Analysis: The "Why" Behind the Precaution
Understanding the inherent risks of Methyl 4-cyanopiperidine-4-carboxylate is the foundation of effective protection. The primary hazard stems from its nitrile functional group (-C≡N). Organic nitriles are toxic and must be handled with care to prevent exposure[1].
-
Toxicity and Routes of Exposure : Like many organic nitriles, this compound poses risks through multiple exposure routes:
-
Potential for Hydrogen Cyanide (HCN) Release : A critical, and potentially lethal, hazard is the ability of nitrile compounds to release highly toxic hydrogen cyanide gas upon contact with acids or during combustion[1][4]. This dictates stringent protocols for storage and waste segregation.
Given these factors, a multi-layered defense strategy is not just recommended; it is imperative.
The Hierarchy of Controls: A System-Wide Defense
Personal Protective Equipment (PPE) is the final and most personal line of defense, but it should never be the only one. An effective safety protocol integrates multiple levels of control, with the primary goal of minimizing the hazard at its source.
Caption: The Hierarchy of Controls prioritizes safety measures from most to least effective.
-
Engineering Controls : This is the most critical layer for handling this compound. All work involving Methyl 4-cyanopiperidine-4-carboxylate, from weighing to reaction quenching, must be performed inside a certified chemical fume hood to prevent inhalation of vapors or dust[2][5]. A safety shower and eyewash station must be immediately accessible[3].
-
Administrative Controls : Labs must establish Standard Operating Procedures (SOPs) for the safe handling of cyanide-containing compounds[5]. This includes clearly designating work areas, providing comprehensive training, and ensuring personnel are familiar with emergency procedures.
Core PPE Requirements: Your Personal Armor
When engineering and administrative controls are in place, the correct PPE provides the final barrier against accidental exposure.
-
Eye and Face Protection :
-
Minimum Requirement : ANSI Z87.1 compliant safety glasses with side shields are mandatory for all laboratory operations.
-
Elevated Risk : When there is a splash hazard, such as during transfers of solutions or reaction workups, chemical splash goggles are required[5]. For tasks with a significant splash or dust potential, a full face shield should be worn over safety goggles[5][6].
-
-
Hand Protection :
-
Glove Selection : Chemical-resistant gloves are essential. Nitrile gloves are a common and effective choice for incidental contact[1].
-
Double Gloving : For all procedures involving cyanide compounds, double-gloving is the standard protocol[5][6]. This provides a backup barrier in case the outer glove is compromised and allows for the safe removal of the contaminated outer layer before handling other equipment, thus minimizing cross-contamination.
-
-
Body Protection :
-
A flame-resistant lab coat must be worn and fully fastened.
-
Full-length pants and closed-toe, chemical-resistant shoes are required to protect the skin from potential spills[6].
-
For procedures involving larger quantities or a high risk of splashing, a chemical-resistant apron should be worn over the lab coat[7].
-
-
Respiratory Protection :
-
Routine Use : For small-scale operations conducted entirely within a properly functioning chemical fume hood, respiratory protection is typically not necessary.
-
Non-Routine/Emergency Use : A respirator is required for spill cleanup, emergency situations, or if engineering controls fail. The specific type (e.g., a full-face respirator with appropriate cartridges) should be determined by your institution's environmental health and safety department[3][8].
-
Operational Plans: From Set-Up to Clean-Up
A methodical approach to PPE usage is crucial for ensuring its effectiveness.
Experimental Protocol: PPE Donning and Doffing Sequence
-
Donning (Putting On) :
-
Verify all engineering controls (fume hood) are operational.
-
Don inner gloves.
-
Don lab coat, ensuring it is fully buttoned.
-
Don outer gloves, ensuring the cuffs are pulled over the sleeves of the lab coat.
-
Don eye protection (safety glasses or goggles).
-
Don face shield if the procedure warrants it.
-
-
Doffing (Taking Off) : This process is designed to prevent cross-contamination.
-
Remove the outer, most contaminated gloves first. Dispose of them in the designated hazardous waste container.
-
Remove face shield and/or goggles.
-
Remove lab coat, turning it inside out as you remove it to contain contaminants.
-
Remove inner gloves, peeling them off without touching the outer surface.
-
Wash hands thoroughly with soap and water immediately after removing all PPE[3].
-
Data Presentation: PPE Selection for Common Scenarios
| Operational Scenario | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing Solid Compound | Safety Goggles | Double Nitrile Gloves | Lab Coat | Not required in a fume hood |
| Preparing Solutions | Safety Goggles, Face Shield | Double Nitrile Gloves | Lab Coat, Chemical Apron | Not required in a fume hood |
| Running Reaction | Safety Glasses (in hood) | Double Nitrile Gloves | Lab Coat | Not required in a fume hood |
| Reaction Work-up/Quench | Safety Goggles, Face Shield | Double Nitrile Gloves | Lab Coat, Chemical Apron | Not required in a fume hood |
| Large Spill Cleanup | Chemical Goggles, Face Shield | Heavy-duty Nitrile Gloves | Chemical-Resistant Suit/Apron | Required (Consult EHS) |
Disposal and Decontamination Plan
Proper disposal is a critical final step in the safe handling workflow.
-
Chemical Waste : All waste containing Methyl 4-cyanopiperidine-4-carboxylate must be collected in a clearly labeled, sealed hazardous waste container. Crucially, this waste stream must be kept separate from acidic waste to prevent the generation of hydrogen cyanide gas [6].
-
Contaminated PPE : All disposable PPE, including gloves, bench paper, and wipes, must be considered hazardous waste. Collect these items in a designated, sealed container for disposal via your institution's hazardous waste program[9].
-
Decontamination : For non-disposable equipment, decontamination should be performed using a suitable solvent, with all rinsate collected as hazardous waste.
By integrating this expert-level understanding of the hazards with meticulous operational protocols, you can ensure a safe and productive research environment. Your safety, and that of your colleagues, is paramount.
References
-
Jubilant Ingrevia Limited. (2021). 4-Cyanopiperidine Safety Data Sheet.
-
CATO Research Chemical Inc. (2025). SAFETY DATA SHEETS: Methyl 1-ethyl-4-oxopiperidine-3-carboxylate.
-
TCI EUROPE N.V. (2025). SAFETY DATA SHEET: 4-Cyanopyridine.
-
Ubigene. (n.d.). Safety Data Sheet: 1-Boc-4-(Boc-amino)-piperidine-4-carboxylic acid.
-
Carbosynth Ltd. (2022). Safety Data Sheet: FM64058.
-
National Research Council (US) Committee on Acute Exposure Guideline Levels. (2012). Aliphatic Nitriles. In Acute Exposure Guideline Levels for Selected Airborne Chemicals: Volume 12. National Academies Press (US).
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Holzmann, S., et al. (2001). Investigations on the effects of alkyl polyglucosides on development and fertility. Food and Chemical Toxicology, 39(5), 453-8.
-
Stanford University Environmental Health & Safety. (n.d.). Information on Cyanide Compounds.
-
911Metallurgist. (2018). Cyanide Safety.
-
Occupational Safety and Health Administration (OSHA). (n.d.). ACETONITRILE.
-
New Jersey Department of Health. (2000). Right to Know Hazardous Substance Fact Sheet: 2-DIMETHYLAMINOACETONITRILE.
-
University of California, Berkeley, Environmental Health & Safety. (2018). SOP for the safe use of cyanide compounds.
-
Spectrum Chemical. (2016). SAFETY DATA SHEET: Isopropylidenemalononitrile.
-
Interactive Learning Paradigms, Incorporated. (n.d.). The MSDS HyperGlossary: Nitrile.
-
Dartmouth College Environmental Health and Safety. (n.d.). Cyanide Salts.
-
National Research Council (US) Committee on R&D Needs for Improving Civilian Medical Response to Chemical and Biological Terrorism Incidents. (1999). Personal Protective Equipment. In Chemical and Biological Terrorism: Research and Development to Improve Civilian Medical Response. National Academies Press (US).
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Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
